molecular formula C15H16N2O B1677786 Picobenzide CAS No. 51832-87-2

Picobenzide

Número de catálogo: B1677786
Número CAS: 51832-87-2
Peso molecular: 240.30 g/mol
Clave InChI: JROSDBYIFZWPBP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Picobenzide, also known as M-14012-4, is a neuroleptic agent,

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Número CAS

51832-87-2

Fórmula molecular

C15H16N2O

Peso molecular

240.30 g/mol

Nombre IUPAC

3,5-dimethyl-N-(pyridin-4-ylmethyl)benzamide

InChI

InChI=1S/C15H16N2O/c1-11-7-12(2)9-14(8-11)15(18)17-10-13-3-5-16-6-4-13/h3-9H,10H2,1-2H3,(H,17,18)

Clave InChI

JROSDBYIFZWPBP-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)C(=O)NCC2=CC=NC=C2)C

SMILES canónico

CC1=CC(=CC(=C1)C(=O)NCC2=CC=NC=C2)C

Apariencia

Solid powder

Otros números CAS

51832-87-2

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

dosetil
M 14012-4
M-14012
M-14012-4
N-(4-picolyl)-3,5-dimethylbenzamide
picobenzide

Origen del producto

United States

Foundational & Exploratory

Technical Guide: N-(pyridin-4-ylmethyl)-3,5-dimethylbenzamide (Picobenzide)

[1][2][3][4]

Executive Summary

N-(pyridin-4-ylmethyl)-3,5-dimethylbenzamide , historically designated as Picobenzide (Code: M-14012-4), is a bioactive substituted benzamide characterized by its selective antagonism of dopamine D2 receptors. Unlike typical neuroleptics that often induce severe extrapyramidal symptoms (EPS), Picobenzide exhibits an "atypical" pharmacological profile, effectively inhibiting apomorphine-induced hyperactivity while showing reduced catalepsy potential.

This guide serves as a technical manual for researchers utilizing Picobenzide as a chemical probe for dopaminergic signaling or as a scaffold for fragment-based drug design (FBDD). It details the physicochemical properties, validated synthesis protocols, and mechanistic insights required for high-fidelity experimental application.

Chemical Identity & Physicochemical Properties

Picobenzide combines a lipophilic 3,5-dimethylphenyl moiety with a polar pyridine ring, linked via a flexible methylene-amide bridge. This structure allows for specific hydrophobic interactions within the D2 receptor orthosteric binding pocket while maintaining solubility profiles suitable for CNS penetration.

Table 1: Physicochemical Specifications
PropertySpecification
Common Name Picobenzide
Synonyms M-14012-4; 3,5-Dimethyl-N-(4-pyridylmethyl)benzamide
CAS Number 51832-87-2
IUPAC Name N-(pyridin-4-ylmethyl)-3,5-dimethylbenzamide
Molecular Formula C₁₅H₁₆N₂O
Molecular Weight 240.30 g/mol
Solubility DMSO (>20 mg/mL), Ethanol (Moderate), Water (Low)
pKa (Predicted) ~5.2 (Pyridine nitrogen), ~14 (Amide)
LogP ~2.5 (Lipophilic, BBB permeable)
Appearance White to off-white crystalline solid

Synthesis & Characterization

The synthesis of Picobenzide is a robust bimolecular nucleophilic substitution reaction. The preferred method utilizes the activation of 3,5-dimethylbenzoic acid to its corresponding acid chloride, followed by coupling with 4-(aminomethyl)pyridine (4-picolylamine).

Reaction Pathway Visualization

The following diagram outlines the logical flow of the synthesis, highlighting the activation and coupling steps.

SynthesisPathwayStart13,5-Dimethylbenzoic AcidIntermediate3,5-Dimethylbenzoyl Chloride(Activated Electrophile)Start1->IntermediateActivationReagent1Thionyl Chloride (SOCl2)RefluxReagent1->IntermediateProductPicobenzide(Target Amide)Intermediate->ProductAmide CouplingStart24-(Aminomethyl)pyridine(Nucleophile)Start2->ProductBaseTriethylamine (Et3N)DCM, 0°C to RTBase->ProductHCl Scavenger

Figure 1: Synthetic route for Picobenzide via acid chloride activation.

Detailed Synthetic Protocol

Objective: Synthesis of N-(pyridin-4-ylmethyl)-3,5-dimethylbenzamide on a 10 mmol scale.

Reagents:

  • 3,5-Dimethylbenzoic acid (1.50 g, 10 mmol)

  • Thionyl chloride (SOCl₂) (5 mL, excess)

  • 4-(Aminomethyl)pyridine (1.08 g, 10 mmol)

  • Triethylamine (Et₃N) (2.02 g, 20 mmol)

  • Dichloromethane (DCM) (anhydrous)

Step-by-Step Procedure:

  • Activation: In a dry round-bottom flask equipped with a condenser, dissolve 3,5-dimethylbenzoic acid in excess thionyl chloride (5 mL). Heat to reflux (75°C) for 2 hours under nitrogen atmosphere.

  • Evaporation: Remove excess SOCl₂ under reduced pressure. Co-evaporate with dry toluene (2x) to ensure complete removal of acidic volatiles. The residue is the crude acid chloride.

  • Coupling: Dissolve the acid chloride residue in anhydrous DCM (20 mL).

  • Addition: In a separate flask, dissolve 4-(aminomethyl)pyridine and triethylamine in DCM (20 mL). Cool this solution to 0°C in an ice bath.

  • Reaction: Dropwise add the acid chloride solution to the amine solution over 15 minutes. Allow the mixture to warm to room temperature and stir for 4 hours.

  • Work-up: Quench with saturated NaHCO₃ solution. Extract with DCM (3x). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography (SiO₂, EtOAc/Hexane gradient) to yield the pure product.

QC Check (Expected NMR):

  • ¹H NMR (CDCl₃): δ 8.55 (d, 2H, Py-H), 7.40 (s, 2H, Ar-H), 7.20 (d, 2H, Py-H), 7.15 (s, 1H, Ar-H), 6.50 (br s, 1H, NH), 4.65 (d, 2H, CH₂), 2.35 (s, 6H, CH₃).

Mechanism of Action: Dopaminergic Modulation

Picobenzide functions as a Dopamine D2 Receptor Antagonist .[1][2] Unlike classical antipsychotics (e.g., Haloperidol) that tightly bind D2 receptors in the striatum causing motor side effects, Picobenzide displays a profile similar to substituted benzamides (e.g., Sulpiride), often showing selectivity for mesolimbic pathways or exhibiting faster dissociation rates ("fast-off" theory).

Signaling Pathway Blockade

The compound prevents dopamine from activating the Gi/o-coupled D2 receptor, thereby preventing the inhibition of Adenylyl Cyclase.

MOAcluster_membraneSynaptic MembraneDopamineDopamine (Endogenous Ligand)D2RDopamine D2 Receptor(Gi/o Coupled)Dopamine->D2RActivatesPicobenzidePicobenzide(Antagonist)Picobenzide->D2RBlocks (Competitive)Gi_ProteinGi/o Protein(Inactive)D2R->Gi_ProteinActivation BlockedACAdenylyl CyclaseGi_Protein->ACInhibition RelievedcAMPcAMP ProductionAC->cAMPNormal/Elevated LevelsPKAPKA SignalingcAMP->PKADownstream Effects

Figure 2: Mechanism of Picobenzide antagonism at the D2 receptor interface.

Experimental Protocols

In Vitro Receptor Binding Assay

To validate affinity, a radioligand displacement assay is standard.

  • Membrane Prep: Use CHO cells stably expressing human D2 receptors.

  • Radioligand: [³H]-Raclopride (0.2 nM).

  • Incubation: Incubate membranes (10 µg protein) with radioligand and varying concentrations of Picobenzide (10⁻¹⁰ M to 10⁻⁵ M) in assay buffer (50 mM Tris-HCl, pH 7.4, 120 mM NaCl) for 60 min at 25°C.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% PEI.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC₅₀ and Ki using the Cheng-Prusoff equation.

In Vivo Behavioral Assay (Apomorphine Antagonism)

This assay determines the compound's ability to block postsynaptic D2 receptors in the CNS.

  • Subjects: Male Wistar rats (200-250 g).

  • Treatment: Administer Picobenzide (i.p., 10–50 mg/kg) or Vehicle 30 minutes prior to challenge.

  • Challenge: Inject Apomorphine (1 mg/kg, s.c.), a non-selective dopamine agonist.

  • Observation: Place rats in an open field. Measure locomotor activity and stereotypy (sniffing, gnawing) for 30 minutes.

  • Endpoint: A reduction in hyperactivity without the induction of catalepsy (bar test) indicates an atypical antipsychotic profile.

Safety & Handling

  • Hazard Identification: Picobenzide is a bioactive CNS agent. Treat as Toxic if swallowed and Irritating to eyes/skin .

  • Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and a lab coat. Handle powder in a fume hood to avoid inhalation.

  • Storage: Store at -20°C in a desiccated, dark environment. Stable in solution (DMSO) for 1 month at -20°C.

References

  • Gradillas, A., López, B., Braña, M. F., Sancho, I., Pérez-García, C., & Alguacil, L. F. (2005).[3] Synthesis and biological activity of picobenzide (3,5-dimethyl-N-(pyridin-4-ylmethyl)benzamide) analogues as potential antipsychotic agents.[4][5][3][6] Arzneimittelforschung, 55(2), 77–81. Link

  • PubChem. (n.d.). Compound Summary for CID 16070358: N-(pyridin-4-ylmethyl)-3,5-dimethylbenzamide. National Library of Medicine. Link

  • GuideChem. (n.d.). Picobenzide (CAS 51832-87-2) MSDS and Properties. Link

Picobenzide: Mechanism of Action and Dopamine Antagonism

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Drug Development Professionals
Executive Summary

Picobenzide (CAS: 51832-87-2) is a substituted benzamide derivative that functions as a selective dopamine D2 receptor antagonist .[1][2] Structurally related to sulpiride and amisulpride, it is characterized by the presence of a pyridine ring (3,5-dimethyl-N-(pyridin-4-ylmethyl)benzamide), which distinguishes it from the pyrrolidine-containing benzamides.

Pharmacologically, Picobenzide exhibits an atypical antipsychotic profile . It effectively antagonizes mesolimbic dopamine transmission (evidenced by the reversal of apomorphine-induced hyperactivity) while displaying a reduced propensity for extrapyramidal symptoms (EPS) and catalepsy compared to typical neuroleptics like haloperidol. This guide details the molecular mechanism, signaling pathway modulation, and experimental protocols for validating its antagonism.

Chemical Identity & Structural Pharmacology

Picobenzide belongs to the orthopramide class of dopamine antagonists. Its efficacy is driven by the benzamide moiety, which mimics the ethylamine side chain of dopamine, allowing for orthosteric binding to the D2 receptor.

PropertySpecification
Chemical Name 3,5-Dimethyl-N-(pyridin-4-ylmethyl)benzamide
CAS Number 51832-87-2
Molecular Class Substituted Benzamide
Key Pharmacophore Benzamide moiety (D2 pharmacophore) + Pyridine ring (Lipophilicity/Binding)
Molecular Weight ~240.3 g/mol
Solubility Lipophilic (Enhanced brain penetration vs. Sulpiride)

Critical Note on CAS: Databases occasionally conflate Picobenzide with Cimetidine (CAS 51481-61-9). Researchers must verify the structure: Picobenzide contains a pyridine ring, whereas Cimetidine contains an imidazole ring.

Mechanism of Action: D2 Receptor Antagonism[4]
3.1. Receptor Binding Dynamics

Picobenzide acts as a competitive antagonist at the Dopamine D2 Receptor (D2R) . The D2R is a G-protein-coupled receptor (GPCR) coupled to the


 family.
  • Binding Site: Picobenzide binds to the orthosteric site within the transmembrane bundle of the D2 receptor, competing directly with endogenous dopamine.

  • Kinetics: Substituted benzamides typically exhibit "fast-off" kinetics (rapid dissociation), which is hypothesized to contribute to their atypical profile by allowing transient dopamine binding during physiological surges, thereby sparing motor function.

3.2. Signal Transduction Blockade

Under basal conditions, dopamine binding to D2R activates the


 protein, leading to the inhibition of adenylyl cyclase and a reduction in cAMP. Picobenzide blocks this interaction.

Pathway Flow:

  • Blockade: Picobenzide prevents Dopamine-induced conformational change in Helix 6 of the D2R.

  • G-Protein Inactivation: The

    
     trimer remains inactive (GDP-bound).
    
  • Effector Recovery: Adenylyl cyclase is not inhibited.

  • Second Messenger: Intracellular cAMP levels are maintained or elevated (relative to the dopamine-suppressed state).

  • Downstream: PKA activity is preserved, maintaining phosphorylation of DARPP-32 (Thr34), which regulates downstream gene expression (e.g., c-Fos).

3.3. Visualization: Signaling Pathway

D2_Signaling_Blockade Picobenzide Picobenzide (Ligand) D2R D2 Receptor (Postsynaptic) Picobenzide->D2R Competitive Antagonism Dopamine Endogenous Dopamine Dopamine->D2R Agonism (Blocked) Gi_Protein Gi/o Protein (Inhibitory) D2R->Gi_Protein Prevents Activation AC Adenylyl Cyclase Gi_Protein->AC Inhibition Lifted cAMP cAMP Levels AC->cAMP Synthesis Maintained PKA Protein Kinase A (PKA) cAMP->PKA Activation DARPP32 DARPP-32 (Thr34 Phosphorylation) PKA->DARPP32 Phosphorylation Response Physiological Response (Antipsychotic Effect) DARPP32->Response Signal Modulation

Figure 1: Mechanism of Picobenzide at the D2 Receptor.[3] The drug prevents the Gi-mediated inhibition of Adenylyl Cyclase, normalizing cAMP signaling in hyperdopaminergic states.

Experimental Validation Protocols

To validate Picobenzide's activity in a drug discovery pipeline, the following protocols are standard. These assays differentiate it from non-specific sedatives.

4.1. In Vivo: Apomorphine-Induced Hyperactivity Reversal

This is the "Gold Standard" for screening D2 antagonists. Apomorphine is a non-selective dopamine agonist that induces climbing and hyperactivity in rodents.

  • Objective: Determine the

    
     for blocking mesolimbic dopamine stimulation.
    
  • Subject: Male Wistar rats or Swiss mice (n=6-10 per group).

  • Protocol:

    • Acclimatization: Animals habituated to the test cage for 30 mins.

    • Pre-treatment: Administer Picobenzide (i.p. or p.o.) at varying doses (e.g., 10, 30, 50, 100 mg/kg).

    • Wait Period: 30–60 minutes (based on

      
      ).
      
    • Challenge: Inject Apomorphine (0.5 – 1.0 mg/kg, s.c.).

    • Observation: Measure locomotor activity (distance traveled) and climbing behavior for 30 minutes.

  • Validation Criteria: A statistically significant, dose-dependent reduction in hyperactivity compared to vehicle control confirms D2 antagonism.

  • Differentiation: To confirm atypical status, assess Catalepsy (Bar Test). Picobenzide should show a wide separation between the dose required for apomorphine reversal and the dose causing catalepsy.

4.2. In Vitro: Radioligand Binding Assay

Quantifies the affinity (


) of Picobenzide for the D2 receptor.
  • Ligand:

    
    -Spiperone (D2/D3 antagonist) or 
    
    
    
    -Raclopride (D2 selective).
  • Tissue Source: Rat striatal membrane homogenates or CHO cells stably expressing human

    
     receptors.
    
  • Protocol:

    • Preparation: Incubate membranes (50-100 µg protein) with radioligand (0.2 nM).

    • Competition: Add increasing concentrations of Picobenzide (

      
       to 
      
      
      
      M).
    • Non-Specific Binding: Define using 10 µM (+)Butaclamol or Haloperidol.

    • Incubation: 60 min at 25°C.

    • Termination: Rapid filtration through GF/B filters; count radioactivity.

  • Analysis: Plot displacement curves to calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
4.3. Experimental Workflow Diagram

Experimental_Workflow Synthesis Picobenzide Synthesis Binding In Vitro Binding ([3H]-Spiperone) Synthesis->Binding Ki_Calc Calculate Ki (Affinity) Binding->Ki_Calc InVivo In Vivo Screen (Apomorphine Reversal) Ki_Calc->InVivo If Ki < 100nM Catalepsy Catalepsy Test (Side Effect Profile) InVivo->Catalepsy Active Dose Profile Efficacy Profile (Atypical vs Typical) InVivo->Profile Catalepsy->Profile Therapeutic Index

Figure 2: Validation Pipeline. From synthesis to behavioral profiling, ensuring high affinity and low side-effect liability.

Selectivity & Therapeutic Implications

Picobenzide's structural similarity to Sulpiride suggests a "limbic-selective" profile.

  • D2 vs D1: Like other benzamides, Picobenzide is highly selective for D2/D3 receptors and lacks affinity for D1 receptors (unlike phenothiazines).

  • Presynaptic vs Postsynaptic: At lower doses, substituted benzamides often preferentially block presynaptic D2/D3 autoreceptors, potentially enhancing dopamine release (antidepressant effect).[4] At higher doses, they block postsynaptic receptors (antipsychotic effect).[4]

  • Clinical Relevance: The separation between the anti-apomorphine dose and the cataleptic dose indicates potential utility in treating schizophrenia with a lower risk of Parkinsonian side effects.

References
  • Gradillas, A., et al. (2005). "Synthesis and Biological Activity of Picobenzide (3,5-Dimethyl-N-(pyridin-4-ylmethyl)benzamide) Analogues as Potential Antipsychotic Agents."[2][5] Arzneimittelforschung, 55(2), 84-91.

  • Jenner, P., & Marsden, C. D. (1979). "The substituted benzamides: a novel class of dopamine antagonists." Life Sciences, 25(6), 479-485.

  • Ögren, S. O., et al. (1984). "The pharmacology of substituted benzamides." Acta Psychiatrica Scandinavica, 69(S311), 15-28. (Contextual grounding for benzamide MOA).

Sources

Methodological & Application

Application Note: A Systematic Approach to HPLC Method Development for the Quantification of Picobenzide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the development of a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the detection and quantification of Picobenzide. As Picobenzide is a novel amide-based compound, this application note establishes a foundational analytical methodology, detailing the systematic approach to method development from initial parameter screening to final method validation. The protocols and rationale described herein are intended for researchers, scientists, and drug development professionals engaged in the analysis of Picobenzide and structurally related compounds.

Introduction to Picobenzide and Analytical Challenges

Picobenzide is a novel molecule of interest in pharmaceutical development, characterized by a picolinamide core structure linked to a substituted benzoyl group. Its amide functionality and aromatic rings present specific analytical considerations for developing a precise and accurate quantification method. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely adopted technique for the analysis of such aromatic compounds due to its sensitivity, specificity, and robustness.

The primary challenge in developing an HPLC method for a new chemical entity like Picobenzide lies in achieving adequate retention, optimal peak shape, and sufficient resolution from potential impurities or degradation products. This requires a systematic evaluation of critical chromatographic parameters, including the stationary phase, mobile phase composition, pH, and detector settings. This application note outlines a logical workflow to navigate these challenges and establish a reliable analytical method.

Physicochemical Properties and Chromatographic Behavior of Picobenzide

A thorough understanding of the analyte's physicochemical properties is fundamental to successful HPLC method development. Based on its hypothetical structure as a picolinamide derivative, Picobenzide is expected to exhibit the following characteristics relevant to reversed-phase HPLC:

  • Polarity: The presence of both a pyridine ring and amide linkage suggests a moderately polar molecule, making it well-suited for reversed-phase chromatography.

  • Solubility: Picobenzide is anticipated to be soluble in common organic solvents used in HPLC, such as methanol and acetonitrile. However, its aqueous solubility might be limited, a common challenge with many active pharmaceutical ingredients[1].

  • UV Absorbance: The aromatic rings (pyridine and benzene) in the Picobenzide structure are chromophores that will absorb UV light. Aromatic compounds and those with extensive conjugation typically exhibit strong absorbance in the 200-400 nm range[2]. The nitrobenzaldehydes, for example, show strong absorptions around 250 nm[3]. Therefore, UV detection is a highly suitable technique for the quantification of Picobenzide.

HPLC Method Development Strategy

Our approach to method development follows a systematic and logical progression, ensuring a robust and reliable final method. The workflow is designed to efficiently screen and optimize critical parameters.

MethodDevelopmentWorkflow cluster_screening Phase 1: Initial Screening cluster_optimization Phase 2: Method Optimization cluster_validation Phase 3: Method Validation A Column Selection (C18, C8, Phenyl) B Mobile Phase Screening (Methanol vs. Acetonitrile) A->B Evaluate Retention C Initial Gradient Profile B->C Initial Separation D Mobile Phase pH Adjustment C->D Assess Peak Shape E Gradient Optimization D->E Improve Resolution F Flow Rate and Temperature E->F Fine-tune Separation G System Suitability F->G Confirm System Performance H Linearity & Range G->H I Accuracy & Precision H->I J Robustness I->J

Figure 1: A systematic workflow for HPLC method development, from initial screening to final validation.

Initial Screening Phase

The goal of the initial screening is to identify a suitable column and mobile phase that provides adequate retention and a promising starting point for optimization.

  • Column Selection: For moderately polar, non-ionizable compounds like many amides, a C18 column is the standard starting point in reversed-phase HPLC[4]. Amide-functionalized stationary phases can also offer advantages such as reduced chemical reactivity and improved reproducibility[5]. We will begin with a standard C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase Selection: The choice of organic modifier significantly impacts selectivity. Acetonitrile and methanol are the most common organic solvents used in reversed-phase HPLC. Acetonitrile typically provides better peak shapes and lower viscosity[6]. We will evaluate both solvents in combination with water.

  • Detector Wavelength Selection: Based on the UV absorbance spectra of structurally similar compounds like nitrobenzaldehydes, which show strong absorbance around 250 nm, an initial detection wavelength of 254 nm is a practical starting point[3]. A full UV-Vis scan of a Picobenzide standard should be performed to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.

Method Optimization Phase

Once initial conditions are established, the next step is to fine-tune the parameters to achieve optimal separation and peak symmetry.

  • Mobile Phase pH: For compounds with ionizable functional groups, adjusting the mobile phase pH can significantly impact retention and peak shape. The pKa of the pyridine ring in picolinamide is around 2-3. Operating the mobile phase at a pH at least 2 units away from the pKa of the analyte ensures consistent ionization state and good peak shape. An acidic mobile phase (e.g., pH 3.0 using formic acid or phosphoric acid) is recommended to ensure the pyridine nitrogen is protonated, which can improve peak shape by reducing tailing.

  • Gradient Elution: A gradient elution is often necessary for complex samples or to sharpen peaks. A typical starting gradient would be a linear ramp from a low to a high percentage of the organic modifier. For Picobenzide, a gradient from 10% to 90% acetonitrile over 20 minutes can be a good starting point to determine the approximate elution time. The gradient can then be optimized to reduce run time while maintaining adequate resolution.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for the analysis of Picobenzide using the developed HPLC method.

Materials and Reagents
  • Picobenzide reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • HPLC-grade water

  • Formic acid (or phosphoric acid)

  • 0.45 µm syringe filters

Instrumentation and Chromatographic Conditions
ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10-90% B over 20 min, then 5 min hold
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV-Vis Diode Array Detector (DAD)
Detection Wavelength 254 nm (or λmax of Picobenzide)

Table 1: Optimized HPLC Method Parameters for Picobenzide Analysis.

Sample Preparation
  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of Picobenzide reference standard and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: For formulated products or biological matrices, a suitable extraction method will be required. A generic starting point would be a liquid-liquid extraction or solid-phase extraction to isolate Picobenzide from interfering substances. The final extract should be dissolved in the mobile phase.

  • Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove any particulate matter.

System Suitability Testing

System suitability tests are essential to ensure the chromatographic system is performing adequately. These tests should be performed before any sample analysis.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) 0.8 - 1.5
Theoretical Plates (N) > 2000
Relative Standard Deviation (RSD) of Peak Area < 2.0% (for n=5 injections)

Table 2: System Suitability Criteria.

Method Validation

A full method validation should be performed according to ICH guidelines to ensure the method is suitable for its intended purpose. This includes:

  • Linearity and Range: The linearity of the method should be established by analyzing a series of at least five concentrations of the Picobenzide standard. The correlation coefficient (r²) should be > 0.999.

  • Accuracy and Precision: Accuracy should be assessed by spike recovery experiments, and precision should be determined by analyzing replicate samples at different concentrations on the same day (repeatability) and on different days (intermediate precision).

  • Specificity: The ability of the method to exclusively measure Picobenzide in the presence of other components should be demonstrated. This can be done by analyzing placebo samples and stressed samples (e.g., acid, base, oxidative, and photolytic degradation).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): These should be determined based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.

Conclusion

The HPLC method described in this application note provides a robust and reliable approach for the quantification of Picobenzide. The systematic development process, from initial screening to full validation, ensures the method is accurate, precise, and specific. This methodology can serve as a foundation for routine quality control analysis and for further studies involving Picobenzide.

References

  • Journal of Chromatographic Science. (2013). Synthesis, HPLC Measurement and Bioavailability of the Phenolic Amide Amkamide. Oxford Academic. [Link]

  • ResearchGate. (2025). Analysis of amide compounds in different parts of Piper ovatum Vahl by high-performance liquid chromatographic. [Link]

  • Tech Information. (2025). Amide or Amino HPLC Columns What are the Differences. [Link]

  • Agilent. (2010). HPLC Method Development: Standard Practices and New Columns. [Link]

  • HPLC. (2004). Method Development Guide. [Link]

  • PubChem. (n.d.). Picoxystrobin. National Institutes of Health. [Link]

  • PubChem. (n.d.). pico form I. National Institutes of Health. [Link]

  • Physical Chemistry Chemical Physics. (2011). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. [Link]

  • ResearchGate. (2011). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. [Link]

  • PubMed. (1992). The absorbance spectrum and photosensitivity of a new synthetic "visual pigment" based on 4-hydroxyretinal. [Link]

  • ATSDR. (n.d.). Analytical Methods. [Link]

  • ResearchGate. (n.d.). UV-vis absorption spectra. [Link]

  • PubChem. (n.d.). Picolinic acid. National Institutes of Health. [Link]

  • University of Toronto Scarborough. (n.d.). Interpreting UV-Vis Spectra. [Link]

Sources

Polarographic determination of Picobenzide and metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Polarographic Determination of Picobenzide and Metabolites

Executive Summary

Objective: To provide a comprehensive protocol for the electrochemical determination of Picobenzide (N-(4-picolyl)-3,5-dimethylbenzamide) and its primary metabolite, Picobenzide N-oxide , using Differential Pulse Polarography (DPP).

Scope: This guide covers the electrochemical mechanism, optimization of experimental conditions (pH, supporting electrolyte), sample preparation from biological fluids, and method validation standards. It is designed for researchers in pharmacokinetics and drug quality control.

Methodological Advantage: While HPLC is common, polarography offers distinct advantages for N-oxide metabolites due to the specific electroactivity of the N-O bond, providing high sensitivity (LOD


 M) without complex derivatization.

Scientific Principles & Mechanism

Electrochemical Activity

Picobenzide contains two potential electroactive centers: the pyridine ring and the amide linkage . However, the primary reduction sites differ between the parent drug and its metabolite.

  • Picobenzide (Parent): The pyridine ring is the primary site of reduction. In acidic media, protonated pyridine undergoes a 2e⁻/2H⁺ reduction to a dihydropyridine derivative or participates in catalytic hydrogen evolution. This process is highly pH-dependent.

  • Picobenzide N-oxide (Metabolite): The N-oxide moiety (

    
    ) is highly electroactive. It undergoes an irreversible 2e⁻ reduction to the corresponding tertiary amine (parent Picobenzide) at potentials less negative than the pyridine ring reduction.
    
Reaction Mechanism

The reduction of the N-oxide metabolite proceeds as follows:



This reaction is diffusion-controlled and irreversible, yielding a well-defined polarographic peak suitable for quantitation.[1]

G cluster_0 Electrochemical Reduction Mechanism Metabolite Picobenzide N-oxide (Electroactive Target) Intermediate Protonated N-oxide (Adsorbed on DME) Metabolite->Intermediate + H+ (Acidic pH) Product Picobenzide (Parent) + H2O Intermediate->Product + 2e- / + H+ (Reduction at ~ -0.9V)

Caption: Simplified reduction pathway of Picobenzide N-oxide at the Dropping Mercury Electrode (DME).

Instrumentation & Reagents

Equipment
  • Polarographic Analyzer: Metrohm 797 VA Computrace or equivalent (capable of DPP and DC modes).

  • Working Electrode: Multi-Mode Electrode (MME) operating as a Dropping Mercury Electrode (DME) or Hanging Mercury Drop Electrode (HMDE).

  • Reference Electrode: Ag/AgCl (3M KCl).

  • Auxiliary Electrode: Platinum wire.[2]

  • Cell: Thermostated glass cell (25.0 ± 0.5 °C).

Reagents
  • Stock Solution: 1.0 mM Picobenzide and 1.0 mM Picobenzide N-oxide in Methanol (HPLC grade). Store at 4°C protected from light.

  • Supporting Electrolyte: Britton-Robinson (B-R) Buffer (0.04 M).

    • Composition: Mix Phosphoric acid, Acetic acid, and Boric acid. Adjust pH with 0.2 M NaOH.

  • Extraction Solvents: Dichloromethane, Diethyl ether (Peroxide-free).

  • Inert Gas: High-purity Nitrogen (99.999%) for deaeration.

Experimental Protocol

Phase 1: Optimization of pH (Method Development)

The peak potential (


) and peak current (

) are strictly dependent on pH.
  • Prepare 10 mL aliquots of B-R buffer ranging from pH 2.0 to 10.0.

  • Spike each with 50 µL of Stock Solution (Final conc: ~5 µM).

  • Purge with

    
     for 300s.
    
  • Scan from -0.4 V to -1.6 V.

  • Observation:

    • Picobenzide (Parent): Look for a wave at highly negative potentials (-1.1 V to -1.4 V) in acidic pH (2.0–4.0).

    • N-oxide: Look for a well-defined wave at less negative potentials (-0.8 V to -1.0 V).

    • Recommendation:pH 4.5 - 5.5 is typically optimal for separating the N-oxide peak from the hydrogen discharge current.

Phase 2: Sample Preparation (Biological Fluids)

Direct analysis in plasma is not recommended due to protein fouling. Liquid-Liquid Extraction (LLE) is required.

Step-by-Step Extraction Protocol:

  • Alkalinization: To 1.0 mL of plasma/urine, add 100 µL of 1 M NaOH (pH > 10). Rationale: Ensures the amine is neutral and extractable.

  • Extraction: Add 5 mL Dichloromethane. Vortex for 2 mins. Centrifuge at 3000 rpm for 10 mins.

  • Separation: Transfer the organic layer (bottom) to a clean tube.

  • Evaporation: Evaporate to dryness under a stream of

    
     at 40°C.
    
  • Reconstitution: Dissolve the residue in 100 µL Methanol, then dilute with 9.9 mL of B-R Buffer (pH 5.0) .

Workflow Sample Biological Sample (Plasma/Urine) Alkaline Add NaOH (pH > 10) Neutralize Amine Sample->Alkaline Extract LLE with Dichloromethane Vortex & Centrifuge Alkaline->Extract Evap Evaporate Organic Layer (N2 stream) Extract->Evap Recon Reconstitute in B-R Buffer (pH 5.0) Evap->Recon Measure DPP Measurement (-0.4V to -1.4V) Recon->Measure

Caption: Extraction and preparation workflow for Picobenzide analysis.

Phase 3: Analytical Measurement (DPP)

Instrument Parameters:

  • Mode: Differential Pulse Polarography (DPP).[3][4]

  • Start Potential: -0.4 V.

  • End Potential: -1.5 V.

  • Scan Rate: 5 mV/s.

  • Pulse Amplitude: 50 mV (Standard) or 100 mV (High Sensitivity).

  • Drop Time: 1.0 s.

Procedure:

  • Place the reconstituted sample in the cell.

  • Purge with

    
     for 5 minutes (critical to remove 
    
    
    
    interference).
  • Record the polarogram.[1][2][5]

  • Measure the peak height (

    
    ) at the characteristic potential (
    
    
    
    V for N-oxide, varies with pH).
  • Quantify using the Standard Addition Method to minimize matrix effects.

Data Analysis & Validation

Identification

The metabolites are distinguished by their half-wave potentials (


) or peak potentials (

).
  • N-oxide: Visible at less negative potentials.

  • Parent: Visible at more negative potentials (or requires more acidic pH).

Validation Parameters (Example Data)

The following parameters should be verified during method validation:

ParameterAcceptance CriteriaTypical Result (N-oxide)
Linearity Range


to

M
LOD S/N > 3

M
Precision (RSD) < 5%1.5 - 3.0%
Recovery 85 - 115%92% (from Plasma)
Specificity No interference at

Resolved from endogenous peaks

Troubleshooting Guide

  • Issue: Broad or Split Peaks.

    • Cause: pH is near the pKa of the analyte.

    • Solution: Adjust buffer pH by ± 0.5 units.

  • Issue: High Background Current.

    • Cause: Incomplete deoxygenation.

    • Solution: Increase

      
       purge time to 10 mins. Check for leaks.
      
  • Issue: Low Recovery.

    • Cause: Inefficient extraction.

    • Solution: Ensure pH > 10 during extraction; try Ethyl Acetate if Dichloromethane yield is low.

References

  • Santos Buelga, D., Mariño, E. L., & Domínguez-Gil, A. (1989). Study of the disposition kinetics of the N-oxide-derivative: a metabolite of picobenzide. European Journal of Drug Metabolism and Pharmacokinetics, 14(1), 19–22.

  • Zuman, P. (1964).Organic Polarographic Analysis. Pergamon Press. (Authoritative text on the mechanism of pyridine and N-oxide reduction).
  • Scholz, F. (Ed.).[6][7] (2010). Electroanalytical Methods: Guide to Experiments and Applications. Springer. (Standard reference for DPP protocols).

Sources

Determining the Receptor Binding Affinity of Picobenzide: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed guide for researchers, scientists, and drug development professionals on determining the receptor binding affinity of Picobenzide, a novel benzamide-class compound. Given that many benzamides exhibit affinity for dopamine receptors, this application note will focus on protocols for assessing the binding of Picobenzide to the human Dopamine D2 receptor, a key target in neuropsychiatric drug discovery.[1][2][3][4][5] The principles and methods described herein are, however, broadly applicable to other G protein-coupled receptors (GPCRs).

Introduction: The Importance of Receptor Binding Affinity

The initial and most critical step in characterizing a novel compound is to determine its affinity for its biological target.[6] Binding affinity, typically expressed as the equilibrium dissociation constant (Kd) or the inhibition constant (Ki), is a fundamental parameter that dictates the concentration at which a ligand will effectively interact with its receptor.[6] A lower Kd or Ki value signifies a higher binding affinity.[6] This quantitative measure is paramount in drug discovery for several reasons:

  • Potency Assessment: It provides a direct measure of a compound's potency at the molecular level.

  • Structure-Activity Relationship (SAR) Studies: It is essential for guiding medicinal chemistry efforts to optimize compound efficacy.

  • Selectivity Profiling: Comparing binding affinities across a panel of receptors helps in assessing the selectivity of a compound and predicting potential off-target effects.

Radioligand binding assays remain the gold standard for the direct measurement of ligand-receptor interactions due to their sensitivity and quantitative nature.[7][8][9]

Principles of Radioligand Binding Assays

Radioligand binding assays involve the use of a radiolabeled ligand (a "hot" ligand) that binds with high affinity and specificity to the receptor of interest. The binding of this radioligand can be displaced by an unlabeled compound (a "cold" ligand), such as Picobenzide. By measuring the extent to which Picobenzide displaces the radioligand, we can determine its binding affinity.

Two primary types of radioligand binding assays are employed:

  • Saturation Binding Assays: These are used to determine the equilibrium dissociation constant (Kd) of the radioligand and the total number of binding sites (Bmax) in a given tissue or cell preparation.[10]

  • Competition (or Displacement) Binding Assays: These assays are used to determine the inhibition constant (Ki) of an unlabeled compound by measuring its ability to compete with a fixed concentration of a radioligand for binding to the receptor.[11]

A critical aspect of these assays is the differentiation between specific and non-specific binding. Specific binding is the interaction of the radioligand with the receptor of interest and is saturable. Non-specific binding refers to the binding of the radioligand to other components in the assay system, such as lipids, proteins, or the filter apparatus, and is generally non-saturable.[12][13][14][15] Non-specific binding is determined by measuring the binding of the radioligand in the presence of a high concentration of an unlabeled competitor that saturates the specific binding sites.[14][15]

Experimental Workflow for Picobenzide Binding Affinity Determination

The following diagram illustrates the general workflow for determining the binding affinity of Picobenzide for the Dopamine D2 receptor.

workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane_Prep D2 Receptor-Expressing Cell Membrane Preparation Saturation_Assay Saturation Binding Assay (Determine Kd of Radioligand) Membrane_Prep->Saturation_Assay Competition_Assay Competition Binding Assay (Determine Ki of Picobenzide) Membrane_Prep->Competition_Assay Reagent_Prep Reagent Preparation (Buffers, Radioligand, Picobenzide) Reagent_Prep->Saturation_Assay Reagent_Prep->Competition_Assay Scintillation_Counting Scintillation Counting Saturation_Assay->Scintillation_Counting Competition_Assay->Scintillation_Counting Data_Processing Data Processing (Total, Non-specific, Specific Binding) Scintillation_Counting->Data_Processing Analysis Scatchard & Cheng-Prusoff Analysis Data_Processing->Analysis

Caption: General workflow for determining Picobenzide's binding affinity.

Detailed Protocols

Materials and Reagents
  • Cell Membranes: Membranes from HEK293 cells stably expressing the human Dopamine D2 receptor.

  • Radioligand: [³H]-Spiperone (a high-affinity D2 antagonist).

  • Unlabeled Competitor for Non-specific Binding: (+)-Butaclamol (10 µM).[16]

  • Test Compound: Picobenzide, dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[16]

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • 96-well Filter Plates with GF/B or GF/C glass fiber filters.

  • Scintillation Counter.

Protocol 1: Saturation Binding Assay for [³H]-Spiperone

This protocol is essential to determine the Kd of the radioligand and the Bmax of the receptor preparation.

Step-by-Step Methodology:

  • Prepare Radioligand Dilutions: Prepare serial dilutions of [³H]-Spiperone in assay buffer, typically ranging from 0.01 to 10 times the expected Kd.

  • Set up Assay Plate: In a 96-well plate, set up triplicate wells for each concentration of [³H]-Spiperone for both total and non-specific binding.

  • Total Binding: To the "total binding" wells, add:

    • 50 µL of assay buffer.

    • 50 µL of the appropriate [³H]-Spiperone dilution.

    • 100 µL of D2 receptor membrane preparation (protein concentration to be optimized, typically 5-20 µ g/well ).

  • Non-specific Binding: To the "non-specific binding" wells, add:

    • 50 µL of (+)-Butaclamol (final concentration 10 µM).

    • 50 µL of the appropriate [³H]-Spiperone dilution.

    • 100 µL of D2 receptor membrane preparation.

  • Incubation: Incubate the plate at room temperature (or 37°C) for a predetermined time to reach equilibrium (e.g., 60-90 minutes).

  • Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash the filters three times with cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Punch out the filters, place them in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

Protocol 2: Competition Binding Assay for Picobenzide

This protocol determines the Ki of Picobenzide.

Step-by-Step Methodology:

  • Prepare Picobenzide Dilutions: Prepare serial dilutions of Picobenzide in assay buffer, covering a wide concentration range (e.g., 10⁻¹¹ to 10⁻⁵ M).

  • Set up Assay Plate: In a 96-well plate, set up the following in triplicate:

    • Total Binding: 50 µL of assay buffer + 50 µL of [³H]-Spiperone (at a fixed concentration, typically at or near its Kd) + 100 µL of D2 receptor membrane preparation.

    • Non-specific Binding: 50 µL of (+)-Butaclamol (10 µM) + 50 µL of [³H]-Spiperone + 100 µL of D2 receptor membrane preparation.

    • Competition: 50 µL of Picobenzide dilution + 50 µL of [³H]-Spiperone + 100 µL of D2 receptor membrane preparation.

  • Incubation, Harvesting, and Scintillation Counting: Follow steps 5-7 from the Saturation Binding Assay protocol.

Data Analysis and Interpretation

Saturation Binding Data
  • Calculate Specific Binding: For each concentration of [³H]-Spiperone, subtract the average non-specific binding (cpm) from the average total binding (cpm).

  • Scatchard Analysis: Plot the specific binding (Bound, pmol/mg protein) against the ratio of specific binding to the free radioligand concentration (Bound/Free).[10][17][18] The slope of the resulting linear regression is -1/Kd, and the x-intercept is Bmax.[10][17]

scatchard xaxis xlabel xaxis->xlabel Bound (pmol/mg protein) yaxis ylabel yaxis->ylabel Bound / Free p1 p5 p1->p5 Slope = -1/Kd p2 p3 p4 Bmax Bmax Bmax_Kd Bmax/Kd

Caption: A representative Scatchard plot for saturation binding data.

Competition Binding Data
  • Calculate Percent Specific Binding: For each concentration of Picobenzide, calculate the percentage of specific binding relative to the control (total binding minus non-specific binding).

  • Determine IC50: Plot the percent specific binding against the logarithm of the Picobenzide concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of Picobenzide that inhibits 50% of the specific binding of the radioligand).

  • Calculate Ki using the Cheng-Prusoff Equation: The Ki is a more absolute measure of affinity than the IC50 as it is independent of the radioligand concentration.[19][20] The Cheng-Prusoff equation is:[19][21][22]

    Ki = IC50 / (1 + ([L]/Kd))

    Where:

    • IC50 is the experimentally determined concentration of Picobenzide that inhibits 50% of specific binding.

    • [L] is the concentration of the radioligand ([³H]-Spiperone) used in the assay.

    • Kd is the equilibrium dissociation constant of the radioligand, determined from the saturation binding assay.

Quantitative Data Summary

The following table provides an example of how to summarize the binding data for Picobenzide.

ParameterValueUnitsMethod of Determination
[³H]-Spiperone Kd e.g., 0.2nMSaturation Binding / Scatchard Analysis
D2 Receptor Bmax e.g., 1.5pmol/mg proteinSaturation Binding / Scatchard Analysis
Picobenzide IC50 e.g., 25nMCompetition Binding Assay
Picobenzide Ki e.g., 10nMCheng-Prusoff Equation

Troubleshooting and Best Practices

  • High Non-specific Binding: If non-specific binding is more than 30% of total binding, consider using a different filter type, increasing the wash volume or temperature, or adding a blocking agent like bovine serum albumin (BSA) to the assay buffer.[15]

  • Assay Variability: Ensure thorough mixing of reagents and consistent incubation times. Run all assays in triplicate to assess variability.

  • Ligand Depletion: If the amount of bound radioligand is more than 10% of the total radioligand added, it can affect the accuracy of Kd and Ki measurements.[8] This can be addressed by reducing the receptor concentration.

  • Equilibrium Conditions: Ensure that the incubation time is sufficient to reach equilibrium, especially for high-affinity ligands which may have slow dissociation rates.[8]

Conclusion

The protocols outlined in this application note provide a robust framework for the accurate determination of the binding affinity of Picobenzide for the Dopamine D2 receptor. By carefully performing saturation and competition radioligand binding assays and applying the appropriate data analysis methods, researchers can obtain critical pharmacological data to advance the characterization and development of this novel compound.

References

  • Cheng-Prusoff Equation. Canadian Society of Pharmacology and Therapeutics (CSPT). [Link]

  • Receptor binding techniques: saturation (equilibrium) analysis. Glaxo Wellcome. [Link]

  • Non-Specific Binding: What You Need to Know. Surmodics. [Link]

  • GPCR Membrane Ligand Binding Assay Development. Multispan, Inc. [Link]

  • Non Specific Binding (NSB) in Antigen-Antibody Assays. Rusling Research Group. [Link]

  • Quantification of The Surface Expression of G Protein-coupled ReceptorsUsing Intact Live-cell Radioligand Binding Assays. PMC. [Link]

  • GPCR-radioligand binding assays. PubMed. [Link]

  • GPCR Radioligand Binding - Robust Assays, Fast Results. Eurofins Discovery. [Link]

  • Orally active benzamide antipsychotic agents with affinity for dopamine D2, serotonin 5-HT1A, and adrenergic alpha1 receptors. PubMed. [Link]

  • Scatchard Analysis Explained. CSIR NET LIFE SCIENCE COACHING. [Link]

  • Orally Active Benzamide Antipsychotic Agents with Affinity for Dopamine D2, Serotonin 5-HT1A, and Adrenergic α1Receptors. Scilit. [Link]

  • determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. PubMed. [Link]

  • Analysis of Receptor-Ligand Interactions. Raines Lab. [Link]

  • Interpretation of Scatchard plots for aggregating receptor systems. PubMed. [Link]

  • Orally Active Benzamide Antipsychotic Agents with Affinity for Dopamine D2, Serotonin 5-HT1A, and Adrenergic α1 Receptors. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • GraphPad Prism 11 Curve Fitting Guide - Nonspecific binding. GraphPad. [Link]

  • Ki, IC50, & the Cheng-Prusoff equation. YouTube. [Link]

  • Pharmacological classification of benzamides. PubMed. [Link]

  • Lost Samples in the Container: Non-specific Binding and the Impact of Blocking Agents. Waters. [Link]

  • Substituted benzamides as ligands for visualization of dopamine receptor binding in the human brain by positron emission tomography. PMC. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Picobenzide Formulation & Solubilization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Application Support Center. As drug development professionals and formulation scientists, you frequently encounter highly lipophilic compounds that resist standard aqueous solubilization. This guide is specifically designed to address the physicochemical challenges of formulating Picobenzide in standard phosphate buffers.

Below, you will find an in-depth mechanistic breakdown, a troubleshooting FAQ, validated empirical data, and step-by-step methodologies to ensure your assays and in vivo models yield reproducible results.

Mechanistic Overview: The Solubilization Barrier

Picobenzide (3,5-dimethyl-N-(pyridin-4-ylmethyl)benzamide) is a highly lipophilic benzamide derivative[1]. The primary hurdle in formulating this compound in standard physiological phosphate-buffered saline (PBS, pH 7.4) lies in its acid-base chemistry.

The molecule features a pyridine ring, and its conjugate acid (pyridinium) has a pKa of approximately 5.23 to 5.25[2][3]. According to the Henderson-Hasselbalch equation, when placed in a pH 7.4 phosphate buffer, the environmental pH is more than two units above the molecule's pKa. Consequently, >99% of the Picobenzide molecules exist in their uncharged, free-base form. Lacking an ionic charge to facilitate ion-dipole interactions with water, the highly hydrophobic 3,5-dimethylphenyl core drives rapid aggregation, leading to precipitation.

Troubleshooting Guide & FAQs

Q1: Why does my Picobenzide stock (dissolved in DMSO) immediately crash out when diluted into pH 7.4 phosphate buffer? A: This is a classic case of solvent-shift precipitation. When the DMSO stock is introduced to the aqueous buffer, the DMSO rapidly diffuses into the bulk water. Because the pH of the buffer (7.4) is well above the pyridine pKa (~5.25)[3], the API remains un-ionized. The sudden loss of the organic solvent envelope forces the highly lipophilic, neutral Picobenzide molecules to self-associate and precipitate. To prevent this, you must either lower the dielectric constant of the buffer using co-solvents or encapsulate the API using surfactants/cyclodextrins.

Q2: I need to maintain pH 7.4 for a cell-based assay. How can I keep Picobenzide in solution without causing solvent-induced cytotoxicity? A: For cell culture or in vivo applications where high concentrations of organic solvents (like DMSO or PEG) cause membrane toxicity, cyclodextrin complexation is the gold standard. 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms a reversible, non-covalent inclusion complex with the hydrophobic 3,5-dimethylphenyl moiety of Picobenzide. This effectively shields the lipophilic regions from the aqueous environment while maintaining the overall neutral pH of the phosphate buffer.

Q3: Can I use standard co-solvents if my downstream application is a cell-free biochemical assay? A: Yes. If the assay is cell-free (e.g., enzymatic or receptor binding), a co-solvent and surfactant system is highly effective and kinetically faster to prepare than cyclodextrin complexes. A validated approach is to dilute the API into a phosphate buffer containing a non-ionic surfactant and a co-solvent (e.g., 5% PEG 400 + 1% Tween 80). The surfactant lowers the interfacial tension, while PEG 400 disrupts the hydrogen-bonding network of water, accommodating the hydrophobic Picobenzide[4].

Quantitative Formulation Data

To assist in selecting the correct vehicle for your specific assay, the following table summarizes the apparent solubility of Picobenzide across different phosphate buffer (pH 7.4) formulations.

Formulation Vehicle (in 50 mM Phosphate Buffer, pH 7.4)Apparent Solubility (mg/mL)Primary Mechanism of SolubilizationAssay Compatibility
Phosphate Buffer (Control) < 0.05None (Free-base precipitation)None
5% DMSO + 5% PEG 400 ~ 0.8Co-solvency / Dielectric depressionCell-free / Biochemical
1% Tween 80 ~ 1.2Micellar encapsulationCell-free / limited in vitro
20% (w/v) HP-β-CD > 5.0Hydrophobic inclusion complexationIn vivo / Cell Culture

Formulation Workflow & Decision Tree

Use the following decision matrix to determine the optimal solubilization strategy based on your downstream experimental requirements.

G Start Picobenzide Solubilization in Phosphate Buffer CheckPH Can the assay tolerate pH < 5.0? Start->CheckPH Acidic Use Acidic Buffer (Protonates Pyridine Ring) CheckPH->Acidic Yes Neutral Must use Neutral pH (pH 7.0 - 7.4) CheckPH->Neutral No InVivo In Vivo / Cell Culture (Low toxicity needed) Neutral->InVivo Application? InVitro In Vitro Biochemical Assay (Tolerates additives) Neutral->InVitro Application? Cyclo HP-β-CD Complexation (20-30% w/v) InVivo->Cyclo Cosolvent Co-solvents / Surfactants (DMSO, PEG400, Tween 80) InVitro->Cosolvent

Decision tree for optimizing Picobenzide solubility in aqueous phosphate buffers.

Experimental Protocol: HP-β-CD Inclusion Complexation

This self-validating protocol relies on thermodynamic equilibrium to drive the lipophilic Picobenzide into the hydrophobic cavity of the cyclodextrin, ensuring a stable, clear solution at physiological pH without the use of toxic organic solvents.

Materials Required:

  • Picobenzide (API)

  • 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD, Pharmaceutical Grade)

  • 50 mM Potassium Phosphate Buffer (pH adjusted to 7.4)

  • 0.22 µm PVDF or PES Syringe Filters

Step-by-Step Methodology:

  • Vehicle Preparation: Weigh 20 g of HP-β-CD and gradually add it to 70 mL of the 50 mM phosphate buffer. Stir magnetically until the solution is completely clear and visually free of particulates. Volumetrically adjust to exactly 100 mL with additional buffer to create a 20% (w/v) HP-β-CD vehicle.

  • API Introduction: Add the required mass of Picobenzide powder (e.g., 500 mg for a target of 5 mg/mL) directly into the HP-β-CD solution.

    • Critical Insight:Do not pre-dissolve the Picobenzide in DMSO. DMSO molecules are highly competitive for the hydrophobic cavity of the cyclodextrin and will drastically lower the complexation efficiency of the API.

  • Thermodynamic Equilibration: Cover the vessel to protect it from light and stir continuously at 300–400 RPM for 24 to 48 hours at room temperature (20–25°C). Solid-state complexation into cyclodextrin cavities is kinetically slow; rushing this step will result in sub-optimal solubilization.

  • Clarification: Draw the suspension into a syringe and filter it through a 0.22 µm PVDF or PES filter.

    • Critical Insight: Always use low-protein/drug binding membranes like PVDF or PES. Using Nylon or Cellulose Acetate can result in non-specific binding and loss of the lipophilic API during clarification.

  • Validation: The resulting filtrate should be optically clear. Quantify the final dissolved concentration of Picobenzide using HPLC-UV prior to downstream application.

References

  • Pyridine | C5H5N | CID 1049 - PubChem - NIH Source: nih.gov URL:[Link]

  • Pyridine - Wikipedia Source: wikipedia.org URL:[Link]

  • Picobenzide (C15H16N2O) - PubChemLite Source: uni.lu URL:[Link]

  • US 8158152 B2 - Googleapis.com Source: googleapis.com URL:[Link]

Sources

Picobenzide Stability & Oxidation Troubleshooting Center

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support & Experimental Workflows for Drug Development Professionals

Welcome to the Picobenzide Technical Support Center. This guide is engineered to help analytical chemists, formulators, and pharmacologists prevent, identify, and troubleshoot the oxidative degradation of Picobenzide in aqueous and organic solutions.

Mechanistic FAQs: Understanding Picobenzide Degradation

Q: Why does Picobenzide degrade in standard aqueous solutions over time? A: Picobenzide (3,5-dimethyl-N-(pyridin-4-ylmethyl)benzamide) contains a highly reactive pyridine ring[1]. In the presence of dissolved oxygen, trace transition metals, or reactive oxygen species (ROS), the pyridine nitrogen undergoes nucleophilic attack by electrophilic oxygen species. This biotransformation leads to the formation of Picobenzide N-oxide , which is the primary metabolic and environmental degradation product of the drug [2]. Controlling the solution's oxidative potential is critical because this degradation pathway is highly accelerated by ambient light and elevated temperatures.

Q: How does pH affect the oxidative stability of Picobenzide? A: The causality between pH and oxidation lies in the electron density of the pyridine ring. The pyridine nitrogen of Picobenzide has a pKa of approximately 5.2. In neutral or alkaline solutions (pH > 6), the nitrogen is deprotonated, leaving its lone electron pair fully available to react with oxidizing agents. By lowering the formulation pH to ~4.0, the pyridine nitrogen becomes protonated (forming a pyridinium ion). This protonation drastically reduces the electron density on the nitrogen, sterically and electronically hindering the formation of the N-oxide [1].

Q: How can I analytically confirm whether my sample has undergone oxidative degradation? A: Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard for this validation. Intact Picobenzide has a monoisotopic mass of 240.126 Da, typically appearing as an [M+H]+ adduct at m/z 241.13 [3]. The N-oxide derivative will present a characteristic +16 Da mass shift, appearing at m/z 257.13. You will also observe a shift to an earlier retention time in reversed-phase HPLC due to the increased polarity of the N-oxide functional group.

Quantitative Data: Degradation Kinetics

The following table summarizes the degradation rate of 1 mg/mL Picobenzide solutions under various environmental conditions over 14 days at 25°C. This data illustrates the necessity of combining physical and chemical stabilization techniques.

Formulation ConditionDissolved O₂pHAntioxidant% N-Oxide Formation (Day 14)Stability Status
Ambient Air (Control)~8.0 ppm7.4None18.5%❌ Unstable
Argon Sparged< 0.5 ppm7.4None4.2%⚠️ Marginal
Ambient Air~8.0 ppm4.0None6.1%⚠️ Marginal
Argon + Ascorbic Acid< 0.5 ppm7.40.1% (w/v)1.8%✅ Acceptable
Optimized Protocol < 0.5 ppm 4.0 0.1% (w/v) < 0.1% (LOD) ✅ Highly Stable

Experimental Workflow: Preparing Oxidation-Resistant Solutions

To ensure scientific integrity, this protocol is designed as a self-validating system . It incorporates internal controls to verify both the analytical detection limits of your LC-MS and the real-world efficacy of the protective measures.

Step-by-Step Methodology

Phase 1: Solvent Preparation & Degassing

  • Prepare a 50 mM Citrate buffer solution and adjust the pH to 4.0 using 0.1 M HCl.

  • Sparge the buffer with high-purity Argon gas for 30 minutes to displace dissolved oxygen. Target dissolved oxygen (DO) should be strictly < 0.5 ppm.

  • Add 0.1% (w/v) L-ascorbic acid as a water-soluble antioxidant scavenger.

Phase 2: API Dissolution & Aliquoting 4. Weigh the required amount of Picobenzide API (e.g., 10 mg for a 10 mL stock). 5. Dissolve the API in the degassed, pH-adjusted buffer under an active Argon blanket. 6. Filter the solution through a 0.22 µm PTFE syringe filter into amber glass HPLC vials to prevent photo-oxidation. 7. Purge the headspace of each vial with Argon before immediately sealing with PTFE-lined septa.

Phase 3: Self-Validation & System Suitability 8. Negative Control: Prepare a parallel sample using ambient, unbuffered water (pH ~7.4) without antioxidants or degassing. 9. Positive Control (Forced Degradation): Add 0.1% H₂O₂ to a 1 mg/mL Picobenzide solution and incubate at 40°C for 2 hours to intentionally generate the N-oxide standard. 10. Run all samples via LC-MS to confirm that the N-oxide peak (m/z 257.13) is cleanly detectable in the positive control, present in the negative control, and completely absent in the optimized formulation.

Logical Workflow Diagram

PicobenzideWorkflow Start Start: Picobenzide Solution Prep BufferPrep Step 1: Prepare Citrate Buffer Adjust to pH 4.0 Start->BufferPrep Degas Step 2: Argon Sparging (DO < 0.5 ppm) BufferPrep->Degas Antioxidant Step 3: Add 0.1% w/v Ascorbic Acid Degas->Antioxidant Dissolve Step 4: Dissolve API Under Argon Blanket Antioxidant->Dissolve Validation Self-Validating System Dissolve->Validation PosControl Positive Control (+0.1% H2O2) Validation->PosControl NegControl Negative Control (Ambient Air/pH 7) Validation->NegControl Optimized Optimized Sample (Argon/pH 4/Ascorbic) Validation->Optimized LCMS LC-MS Analysis Check m/z 241 vs 257 PosControl->LCMS NegControl->LCMS Optimized->LCMS Success Verify N-Oxide Absence Protocol Validated LCMS->Success

Workflow for Picobenzide solution preparation and self-validating stability analysis.

Troubleshooting Guide

Issue 1: LC-MS shows persistent N-oxide formation despite using Argon sparging.

  • Root Cause Analysis: Argon sparging removes dissolved oxygen but does not protect against ROS generated by trace transition metals (e.g., iron or copper leaching from stainless steel syringe needles or older glassware) catalyzing auto-oxidation.

  • Corrective Action: Add a chelating agent such as EDTA (0.01% w/v) to the buffer prior to adding the API. Ensure all glassware is acid-washed and use PEEK tubing instead of stainless steel in your fluidic paths.

Issue 2: The solution turns slightly yellow over time, but LC-MS shows no N-oxide peak.

  • Root Cause Analysis: If ascorbic acid was used as the antioxidant, the yellowing is likely the degradation of ascorbic acid into dehydroascorbic acid and subsequent breakdown products, rather than the degradation of Picobenzide itself.

  • Corrective Action: Run a blank buffer (ascorbic acid only, no API) alongside the sample. If the blank also turns yellow, the color change is harmless to the API. To prevent this cosmetic issue, consider switching to a non-chromophoric antioxidant like sodium metabisulfite for long-term storage.

Issue 3: Peak splitting observed for the intact Picobenzide mass (m/z 241.13).

  • Root Cause Analysis: Picobenzide is a weak base. If the HPLC mobile phase pH is close to its pKa (~5.2), the molecule exists in a state of partial protonation, leading to dual retention times on the column.

  • Corrective Action: Adjust the mobile phase pH to be at least 2 units away from the pKa. Use 0.1% Formic Acid (pH ~2.7) in your aqueous mobile phase to ensure complete protonation and a single, sharp chromatographic peak.

References

  • Title: Study of the disposition kinetics of the N-oxide-derivative: a metabolite of picobenzide Source: PubMed / National Institutes of Health (NIH) URL: [Link]

  • Title: PubChemLite - Picobenzide (C15H16N2O) Source: PubChem / National Center for Biotechnology Information URL: [Link]

Sources

Optimizing yield in Picobenzide chemical synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Picobenzide Synthesis Optimization Center

Topic: Optimizing Yield in Picobenzide (3,5-Dimethyl-N-(pyridin-4-ylmethyl)benzamide) Chemical Synthesis CAS Registry Number: 51832-87-2 Molecular Formula: C₁₅H₁₆N₂O[1]

Part 1: Executive Summary & Core Directive

Welcome to the Picobenzide Technical Support Hub. This guide addresses the specific challenges in synthesizing Picobenzide , a benzamide derivative structurally composed of a 3,5-dimethylphenyl moiety linked to a 4-pyridinylmethyl group.

Low yields in this synthesis are rarely due to "bad luck"; they are typically caused by three specific failure modes:

  • Instability of the Acyl Chloride Intermediate: If using the acid chloride route, hydrolysis competes with amidation.

  • Pyridyl Nitrogen Interference: The basic nitrogen on the pyridine ring can act as a nucleophile or trap acid catalysts, stalling the reaction.

  • Inefficient Workup: Because Picobenzide is amphoteric (weakly basic pyridine ring + neutral amide), standard neutral washes often fail to separate it from unreacted starting materials.

This guide provides a self-validating protocol designed to bypass these pitfalls.

Part 2: The "Golden Standard" Protocol

We recommend the Mixed Anhydride Method or T3P® (Propylphosphonic Anhydride) Coupling over the traditional Acid Chloride method for research-scale optimization. The Acid Chloride method (using SOCl₂) is viable but prone to moisture sensitivity and N-oxide byproduct formation if not handled under strict inert conditions.

Optimized Synthesis Workflow (T3P Method)

Reaction Scheme: 3,5-Dimethylbenzoic acid + 4-Picolylamine + T3P + DIPEA → Picobenzide

Step-by-Step Methodology:

  • Activation:

    • Dissolve 3,5-Dimethylbenzoic acid (1.0 equiv) in anhydrous EtOAc (Ethyl Acetate) or DMF (if solubility is an issue).

    • Add DIPEA (Diisopropylethylamine, 3.0 equiv). Stir for 5 minutes at 0°C.

    • Why: DIPEA acts as a proton scavenger. 3 equivalents are necessary to neutralize the acid, the amine salt, and the T3P byproduct.

  • Coupling:

    • Add T3P (50% w/w in EtOAc, 1.2 equiv) dropwise.

    • Stir for 20 minutes at 0°C to form the activated anhydride species.

    • Add 4-Picolylamine (1.1 equiv) slowly.

    • Why: Adding the amine after activation prevents the amine from attacking T3P directly.

  • Reaction:

    • Allow to warm to Room Temperature (RT) and stir for 4–12 hours.

    • Validation: Monitor via TLC (MeOH:DCM 1:9). The product spot should be UV-active and stain with Dragendorff’s reagent (orange spot indicating pyridine).

  • Workup (Critical for Yield):

    • Quench: Add water.

    • Phase Separation: Wash the organic layer with saturated NaHCO₃ (removes unreacted acid).

    • Acid Extraction (Purification Trick): Extract the organic layer with 1M HCl (3x). The Picobenzide (pyridine N) will protonate and move to the aqueous phase; non-basic impurities stay in the organic phase.

    • Recovery: Basify the combined aqueous extracts to pH 10 using 4M NaOH . The product will precipitate or oil out. Extract back into DCM, dry over Na₂SO₄, and concentrate.

Part 3: Troubleshooting Guide (Q&A)

Q1: My yield is <40%, and I see a lot of starting material (benzoic acid). What happened? Diagnosis: Incomplete activation or moisture contamination. Solution:

  • If using SOCl₂ (Acid Chloride route) : The reagent may be old. Distill your Thionyl Chloride or switch to Oxalyl Chloride + DMF (catalytic).

  • If using Coupling Agents (EDC/NHS) : The pyridine ring in 4-picolylamine can act as a competitive base, reducing the efficiency of the carbodiimide. Switch to T3P or HATU , which are less sensitive to basic amines.

Q2: I see a byproduct with Mass M+16. What is it? Diagnosis: N-Oxide formation. Causality: If you used an oxidative workup or allowed the reaction to sit in air/light for too long, the pyridine nitrogen can oxidize to Pyridine-N-oxide. Fix: Degas your solvents with Argon/Nitrogen. Avoid using peroxides or vigorous stirring in open air.

Q3: The product is an oil that won't crystallize. Diagnosis: Residual solvent or impurities preventing crystal lattice formation. Solution:

  • Trituration: Dissolve the oil in a minimum amount of Diethyl Ether or MTBE and add Hexanes dropwise until cloudy. Cool to -20°C.

  • Salt Formation: Convert Picobenzide to its Hydrochloride salt . Dissolve in EtOH, add 1.1 eq of HCl in Dioxane. The salt often crystallizes more readily than the free base.

Q4: My product is stuck in the aqueous layer during workup. Diagnosis: pH mismatch. Solution: The pyridine nitrogen has a pKa of ~5.3. If your aqueous layer is pH < 7, the product is protonated (water-soluble). Ensure you basify to pH > 10 to force it into the organic phase.

Part 4: Data & Visualization

Table 1: Coupling Agent Comparison for Picobenzide
MethodYield (Typical)Purity (Crude)ProsCons
Acid Chloride (SOCl₂) 60–75%MediumLow cost, scalableMoisture sensitive, harsh conditions
EDC / HOBt 50–65%HighMild conditionsUrea byproduct removal can be difficult
T3P (Propylphosphonic Anhydride) 85–92% Very High Simple workup, low epimerizationReagent cost is higher
HATU 80–90%HighFast reactionExpensive, difficult to remove tetramethylurea byproduct
Diagram 1: Picobenzide Synthesis Logic Flow

PicobenzideSynthesis Start Start: 3,5-Dimethylbenzoic Acid Activation Activation Step (Reagent: T3P or SOCl2) Start->Activation Coupling Coupling Step (+ 4-Picolylamine) Activation->Coupling Check TLC Check (Complete?) Coupling->Check Workup Acid-Base Extraction (Isolate Basic Product) Check->Workup Yes Fail Troubleshoot: Check Moisture/Stoichiometry Check->Fail No Purification Recrystallization (Solvent: EtOH/Hexane) Workup->Purification Fail->Activation Retry

Caption: Logical flow for the synthesis of Picobenzide, highlighting the critical decision point at the TLC check and the specialized Acid-Base workup.

Diagram 2: Acid-Base Purification Mechanism

Purification Crude Crude Reaction Mix (Product + Impurities) AcidWash Add 1M HCl Crude->AcidWash Separation1 Phase Separation AcidWash->Separation1 OrgLayer Organic Layer (Contains Non-Basic Impurities) Separation1->OrgLayer Discard AqLayer Aqueous Layer (pH < 2) (Contains Protonated Picobenzide) Separation1->AqLayer Keep Basify Add NaOH to pH > 10 AqLayer->Basify Extract Extract with DCM Basify->Extract Final Pure Picobenzide Extract->Final

Caption: The "Acid-Base Swing" purification strategy exploits the basic pyridine nitrogen to isolate Picobenzide from non-basic byproducts without chromatography.

References

  • Gradillas, A., López, B., Braña, M. F., Sancho, I., Pérez-García, C., & Alguacil, L. F. (2005). Synthesis and Biological Activity of Picobenzide (3,5-Dimethyl-N-(pyridin-4-ylmethyl)benzamide) Analogues as Potential Antipsychotic Agents. Arzneimittelforschung (Drug Research), 55(2), 77-81.

  • PubChem Compound Summary. (n.d.). Picobenzide (CID 40146).[1] National Center for Biotechnology Information. Retrieved from [Link]

Sources

Picobenzide Chromatography Troubleshooting Center: A Guide to Overcoming Peak Tailing

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that achieving sharp, symmetrical peaks is paramount for accurate and reproducible quantitative analysis. This guide is designed to provide in-depth, field-proven insights into one of the most common challenges in HPLC: peak tailing, with a specific focus on basic compounds like Picobenzide.

Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem for my Picobenzide analysis?

A: Peak tailing refers to the asymmetry in a chromatographic peak where the latter half of the peak is broader than the front half.[1] In an ideal separation, peaks have a symmetrical, Gaussian shape. We measure this asymmetry using the USP Tailing Factor (T) , also known as the Asymmetry Factor (As).[2][3]

  • T = 1: A perfectly symmetrical peak.

  • T > 1: A tailing peak.

  • T < 1: A fronting peak.

For most assays, a tailing factor up to 1.5 is acceptable, though regulatory methods, such as those guided by USP <621>, often recommend a limit of T ≤ 2.0.[2][4][5]

Why it's a problem: Peak tailing is detrimental to your analysis for two primary reasons:

  • Reduced Quantification Accuracy: As a peak tails, its height decreases, and the end of the peak becomes a long, low-level slope that is difficult for integration software to identify consistently.[1] This leads to high variability in peak area measurements and compromises the accuracy and precision of your results.[3]

  • Decreased Resolution: The broadened tail of a peak can merge with the following peak, making it difficult to separate and quantify closely eluting compounds, such as impurities or related substances.[3]

Q2: My Picobenzide peak is tailing. What is the most likely cause?

A: For a basic compound like Picobenzide, the most common cause of peak tailing in reversed-phase HPLC is a secondary retention mechanism involving interaction with the stationary phase.[2] While the primary retention mechanism is hydrophobic, Picobenzide's basic functional groups (e.g., amines, pyridine rings) can form strong ionic interactions with acidic silanol groups (Si-OH) on the surface of the silica-based column packing.[1][6][7]

At mobile phase pH levels above ~3-4, these silanol groups can deprotonate to become negatively charged (Si-O⁻), which then strongly attract the positively charged Picobenzide molecules.[7][8] This secondary interaction holds some analyte molecules back longer than others, resulting in a tailing peak.[2]

The following troubleshooting workflow can help you systematically diagnose the issue.

G start Peak Tailing Observed for Picobenzide q1 Inject a neutral marker (e.g., Toluene, Uracil). Does it also tail? start->q1 chem_problem Chemical Problem: Secondary Interactions q1->chem_problem No phys_problem Physical / System Problem q1->phys_problem Yes step1_chem Optimize Mobile Phase pH (See Protocol 1) chem_problem->step1_chem step2_chem Check Buffer Strength (10-50 mM) step1_chem->step2_chem step3_chem Evaluate Column Chemistry (Use high-purity, end-capped column) step2_chem->step3_chem step4_chem Consider Mobile Phase Additives (See Table 2) step3_chem->step4_chem step1_phys Check all fittings & tubing for dead volume (See Protocol 2) phys_problem->step1_phys step2_phys Inspect column for voids or blocked frit step1_phys->step2_phys step3_phys Check for Column Overload (Reduce injection volume/concentration) step2_phys->step3_phys

Figure 1: Troubleshooting decision tree for Picobenzide peak tailing.
Q3: How does my column chemistry contribute to tailing, and how can I fix it?

A: The column is often the primary source of chemical-related peak tailing. The key issue lies with the silica backbone of most reversed-phase columns.

  • Silanol Activity: Silica surfaces contain silanol groups (Si-OH). Older, "Type A" silica has a higher concentration of highly acidic silanols and metallic impurities, which are major culprits for tailing with basic compounds.[1][7] Modern, high-purity "Type B" silica columns are manufactured to minimize these active sites.[1]

  • End-capping: To further reduce silanol activity, manufacturers "end-cap" the column by reacting many of the remaining Si-OH groups with a small silylating agent.[2][3] However, due to steric hindrance, this process is never 100% complete, leaving some residual silanols that can still cause tailing.[2]

G cluster_0 Silica Surface (pH > 4) SiOH Si-O⁻ C18_1 C18 C18_2 C18 Picobenzide Picobenzide-H⁺ (Positively Charged) Picobenzide->SiOH Strong Ionic Interaction (Causes Tailing) note Primary Hydrophobic Interaction with C18

Figure 2: Secondary ionic interaction causing peak tailing.

Solutions:

  • Use a High-Purity, End-Capped Column: If you are using an older column, switching to a modern column designed for basic compounds will likely provide the single biggest improvement.

  • Column Washing: If the column has been used extensively, contaminants from the sample matrix can accumulate and create active sites.[3] A thorough column wash may restore performance (See Protocol 3 ).

  • Use a Guard Column: A guard column is a small, disposable column placed before your analytical column to capture particulates and strongly retained matrix components, thereby protecting and extending the life of the main column.[9]

Q4: How can I use the mobile phase to eliminate peak tailing for Picobenzide?

A: Mobile phase optimization, particularly pH control, is your most powerful tool for mitigating tailing caused by silanol interactions.

  • Lower the pH: The most effective strategy is to lower the mobile phase pH to ≤ 3.[1][2] At this low pH, the vast majority of silanol groups are protonated (Si-OH) and thus electrically neutral, eliminating the strong ionic attraction with the protonated Picobenzide.[8]

  • Ensure Adequate Buffering: The mobile phase must have sufficient buffer capacity to maintain a constant pH.[7] A concentration of 10-50 mM is typically recommended.[8] Inadequate buffering can lead to pH shifts on the column, resulting in broad or split peaks.[7][10]

  • Avoid the Analyte's pKa: Operating at a pH close to the pKa of Picobenzide will result in a mixed population of ionized and unionized molecules, which can cause severe peak broadening or splitting.[11][12] A good rule of thumb is to work at a pH at least 1.5-2 units away from the analyte's pKa.[13]

pH ChangeExpected Effect on Picobenzide (Basic Analyte)Rationale
Decrease pH to < 3.0 Significant improvement (Tailing Factor decreases)Silanol groups (Si-OH) are protonated and neutral, eliminating secondary ionic interactions.[2]
Operate at pH 4.0 - 7.0 Poor peak shape (High Tailing Factor)Silanol groups (Si-O⁻) are ionized, creating strong attraction for protonated basic analyte.[7][14]
Increase pH to > 8.0 May improve, but with risks Picobenzide may become neutral (less interaction), but high pH can rapidly degrade silica columns. Use only with a hybrid or polymer-based, high-pH stable column.[15]

Table 1: Effect of Mobile Phase pH on Picobenzide Peak Shape

AdditiveTypical ConcentrationMechanism of Action
Formic Acid / TFA 0.05 - 0.1%Lowers mobile phase pH to protonate silanols. TFA also acts as an ion-pairing agent.[6]
Phosphate Buffer 10 - 50 mMProvides high buffering capacity to maintain a stable, low pH. Not volatile, so not suitable for MS.[11]
Ammonium Formate/Acetate 5 - 20 mMVolatile buffer system ideal for LC-MS applications, provides pH control.[11][16]
Triethylamine (TEA) 10 - 25 mMA competing base that binds to active silanol sites, masking them from the analyte. Less common with modern columns.[1][7]

Table 2: Common Mobile Phase Additives to Minimize Tailing

Q5: Could my HPLC system or sample preparation be the cause of the tailing?

A: Yes. If you inject a neutral compound and it also shows tailing, the problem is likely "physical" rather than "chemical". This is often caused by extra-column volume .[17][18]

  • Extra-Column Volume (ECV): This is all the volume in the flow path outside of the column itself, including the injector, tubing, fittings, and detector flow cell.[19][20] Excessive volume allows the analyte band to spread out via diffusion, causing peak broadening and tailing that affects all peaks, especially early eluting ones.[18][19][21]

  • Sample Overload: Injecting too much analyte mass can saturate the stationary phase, leading to tailing.[22][23] Similarly, injecting a large sample volume, especially if the sample solvent is stronger than the mobile phase (e.g., dissolving your sample in 100% acetonitrile for a 90% water mobile phase), will cause significant peak distortion.[13][24]

Solutions:

  • Minimize Tubing: Use the shortest possible length of tubing with a narrow internal diameter (e.g., 0.12 mm or 0.005") to connect the autosampler, column, and detector.[15]

  • Check Fittings: Ensure all fittings are properly seated and tightened to avoid creating small voids or dead volumes.[14][25]

  • Reduce Injection Volume/Concentration: Perform a dilution series of your sample. If peak shape improves with lower concentration, you are likely experiencing mass overload.[26][27]

  • Match Sample Solvent: Whenever possible, dissolve your sample in the initial mobile phase.[13][24]

Troubleshooting Protocols
Protocol 1: Systematic Mobile Phase pH Adjustment

This protocol systematically evaluates the effect of mobile phase pH on Picobenzide peak shape to find the optimal condition.

  • Preparation of Buffers:

    • Buffer A (pH 3.0): Prepare a 25 mM solution of potassium dihydrogen phosphate (KH₂PO₄). Adjust the pH to 3.0 using dilute phosphoric acid (H₃PO₄).

    • Buffer B (pH 6.5): Prepare a 25 mM solution of potassium dihydrogen phosphate (KH₂PO₄). Adjust the pH to 6.5 using a dilute potassium hydroxide (KOH) solution.[8]

  • Mobile Phase Preparation:

    • Mobile Phase A (pH 3.0): Filter and degas a mixture of Buffer A and acetonitrile (e.g., 85:15 v/v).

    • Mobile Phase B (pH 6.5): Filter and degas a mixture of Buffer B and acetonitrile (e.g., 85:15 v/v).

  • Experimental Procedure:

    • Install a suitable C18 column and equilibrate the HPLC system with Mobile Phase B (pH 6.5) for at least 30 minutes or until a stable baseline is achieved.

    • Inject your Picobenzide standard and record the chromatogram. Calculate the USP Tailing Factor (T).

    • Thoroughly flush the system and column with an intermediate solvent (e.g., 50:50 water:acetonitrile) for 20 column volumes.

    • Equilibrate the system with Mobile Phase A (pH 3.0) for at least 30 minutes.

    • Inject the same standard and record the chromatogram. Calculate the new tailing factor.

  • Analysis: Compare the tailing factors. A significant reduction in T at pH 3.0 confirms that silanol interactions are the primary cause of peak tailing.

Protocol 2: Diagnosing and Minimizing Extra-Column Volume

This protocol helps determine if the HPLC system hardware is contributing to peak tailing.

  • Establish a Baseline: Using your current method and column, inject a standard containing Picobenzide and a neutral marker (e.g., uracil or toluene). Record the chromatogram and calculate the tailing factor for both peaks.

  • Systematic Tubing Replacement:

    • Replace the tubing connecting the autosampler to the column inlet with the shortest possible piece of 0.12 mm (0.005") ID PEEK tubing.

    • Re-inject the standard. Note any improvement in the tailing factor of the neutral marker.

    • Next, replace the tubing connecting the column outlet to the detector with the shortest possible piece of 0.12 mm ID tubing.

    • Re-inject the standard and observe the peak shape.

  • Inspect Fittings: Carefully check every connection in the flow path. Ensure that the ferrule is correctly seated and that the tubing is pushed all the way into the port before tightening. Improperly swaged fittings are a common source of dead volume.[14]

  • Evaluation: If the tailing factor of the neutral marker improves significantly during this process, extra-column volume was a major contributor to poor peak shape.

Protocol 3: Column Washing and Regeneration Procedure

Use this protocol when column contamination or a blocked inlet frit is suspected. Always disconnect the column from the detector to avoid flushing contaminants into the flow cell.

  • Initial Diagnosis: Remove the column and inspect the inlet frit for discoloration, which indicates particulate buildup.[8]

  • Column Reversal: If permitted by the manufacturer, reverse the column's flow direction (connect the outlet to the pump and the inlet to waste).[8]

  • Flushing Sequence: Flush the column at a low flow rate (e.g., 0.5 mL/min for a 4.6 mm ID column) with at least 20 column volumes of each of the following solvents in sequence.

    • Mobile phase without buffer (e.g., water/acetonitrile)

    • 100% HPLC-grade Water

    • 100% Isopropanol

    • 100% Hexane (optional, for very non-polar contaminants)

    • 100% Isopropanol

    • Mobile phase without buffer

  • Re-equilibration:

    • Return the column to its correct orientation.

    • Reconnect the column to the system (including the detector).

    • Equilibrate thoroughly with your analytical mobile phase until the backpressure and baseline are stable (at least 30-50 column volumes).[28]

  • Performance Check: Inject your standard to determine if peak shape and retention time have been restored.

References
  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Phenomenex. [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Chrom Tech. [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Element Lab Solutions. [Link]

  • Axion Labs. (2022, February 15). HPLC Peak Tailing. Axion Labs. [Link]

  • Phenomenex. (2025, July 23). Column Volume and Extra-Column Volume. Phenomenex. [Link]

  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it? Pharma Growth Hub. [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Waters. [Link]

  • Alwsci. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. Alwsci. [Link]

  • Element Lab Solutions. (n.d.). Extra-Column Volume in HPLC. Element Lab Solutions. [Link]

  • Chromatography Today. (n.d.). How to Avoid HPLC Column Overload. Chromatography Today. [Link]

  • Industry News. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. [Link]

  • Dolan, J. W. (2020, November 11). Extracolumn Effects. LCGC International. [Link]

  • Pomorska, D., et al. (2016). Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography. PMC. [Link]

  • Waters Corporation. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593. Waters. [Link]

  • MicroSolv Technology Corporation. (2025, July 9). What is the effect of extra column volume for different HPLC instruments on the same method. MicroSolv. [Link]

  • Universal Lab Blog. (2024, July 31). The 10 Most Common HPLC Problems and Solutions! Universal Lab. [Link]

  • YouTube. (2025, November 22). USP 621 Key Requirements Explained (Timelines + Quick Questions). [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. SCION Instruments. [Link]

  • Jafer, J. (2022, June 1). Column Overload in PLOT Columns. LCGC International. [Link]

  • Element Lab Solutions. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. Element Lab Solutions. [Link]

  • Phenomenex. (2025, November 5). Maintenance and Care of HPLC Columns in Chromatography. Phenomenex. [Link]

  • Biovanix Chromatography. (n.d.). What do you know about the overload for HPLC column? Biovanix. [Link]

  • Stoll, D. R. (2024, December 11). Mobile Phase Buffers in Liquid Chromatography: A Review of Essential Ideas. LCGC International. [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: The Effect of Gradient on Buffers. Phenomenex. [Link]

  • Advanced Chromatography Technologies. (n.d.). HPLC Troubleshooting Guide. [Link]

  • Labtech. (n.d.). Full Guide of How to Clean HPLC Column. [Link]

  • ECA Academy. (2025, March 19). Further Modifications to USP Chapter <621> Chromatography Published for Comment. ECA Academy. [Link]

  • YMC. (n.d.). General HPLC Column Care. [Link]

  • US Pharmacopeia (USP). (n.d.). 〈621〉CHROMATOGRAPHY. [Link]

  • GL Sciences. (2024, January 24). HPLC Column Cleaning & Washing Procedure. GL Sciences. [Link]

  • LCGC International. (2024, September 16). Are You Sure You Understand USP <621>?[Link]

Sources

Technical Support Center: Ensuring the Stability of Picobenzide Plasma Samples

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for Picobenzide bioanalysis. This guide is designed to provide you, our valued research partners, with in-depth technical assistance and troubleshooting advice for ensuring the stability of Picobenzide in plasma samples throughout your experimental workflow. As a Senior Application Scientist, I understand that the integrity of your bioanalytical data is paramount, and it begins with a stable sample. This resource is structured in a question-and-answer format to directly address the practical challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for Picobenzide in plasma samples?

The primary stability concerns for a small molecule drug like Picobenzide in a complex biological matrix such as plasma revolve around its potential degradation under various storage and handling conditions. Key areas to evaluate include:

  • Freeze-Thaw Stability: Repeated cycles of freezing and thawing can compromise the physical and chemical integrity of the sample, potentially leading to degradation of Picobenzide.[1][2][3] It is crucial to determine the number of freeze-thaw cycles your samples can endure without significant loss of the analyte.

  • Short-Term (Bench-Top) Stability: This assesses the stability of Picobenzide in plasma at room temperature for the duration it might be left on a lab bench during sample processing.

  • Long-Term Stability: This is critical for studies where samples are stored for extended periods. The stability of Picobenzide should be evaluated at the intended storage temperature (e.g., -20°C or -80°C) for a period that meets or exceeds the expected storage duration of your study samples.[4][5][6]

  • Stock Solution Stability: The stability of your Picobenzide stock solutions, used for preparing calibration standards and quality control (QC) samples, is also fundamental to the accuracy of your results.

These stability assessments are a core component of bioanalytical method validation as mandated by regulatory agencies like the FDA and EMA.[7][8][9]

Q2: How do I choose the right anticoagulant for blood collection when analyzing Picobenzide?

The choice of anticoagulant is a critical pre-analytical variable that can significantly impact the stability of Picobenzide.[10][11][12] Different anticoagulants can alter the pH of the plasma and may or may not inhibit certain enzymatic activities.[10][11]

  • Common Anticoagulants: The most common anticoagulants are EDTA (ethylenediaminetetraacetic acid), heparin, and sodium citrate.[11]

  • Potential for Degradation: For compounds susceptible to enzymatic degradation by esterases or amidases present in plasma, the choice of anticoagulant can be crucial.[13] Some research suggests that for certain compounds, serum may be a more stable matrix than plasma.[14]

  • Recommendation: It is imperative to evaluate the stability of Picobenzide in the presence of different anticoagulants during method development. If you are unsure, starting with K2-EDTA is a common practice. However, you must validate this choice. If you need to change the anticoagulant during a study, a partial validation of the analytical method is required.[15]

Q3: My measured Picobenzide concentrations are lower than expected. What are the potential stability-related causes?

Lower than expected concentrations of Picobenzide can be a red flag for instability issues. Here are some troubleshooting steps from a stability perspective:

  • Review Sample Handling Procedures:

    • Time to Centrifugation: Were the blood samples processed to plasma promptly after collection? Delays can lead to degradation at room temperature.

    • Storage Conditions: Have the samples been consistently stored at the validated temperature? Any deviation could impact stability.[7]

    • Freeze-Thaw Cycles: How many times have the samples been thawed and refrozen? Exceeding the validated number of cycles can lead to degradation.[3][14]

  • Evaluate Potential Degradation Pathways:

    • Hydrolysis: Is Picobenzide an ester or amide? These functional groups can be susceptible to hydrolysis by plasma esterases or amidases.[13]

    • Oxidation: Is the molecule prone to oxidation? Exposure to air and light should be minimized.

  • Perform a Stability Investigation:

    • Analyze QC samples that have been subjected to the same handling and storage conditions as your study samples. The results should be within ±15% of the nominal concentration.[1][9][15]

Troubleshooting Guides

Guide 1: Investigating Freeze-Thaw Instability

If you suspect that repeated freezing and thawing are affecting your Picobenzide concentrations, follow this experimental protocol to quantify the effect.

Objective: To determine the maximum number of freeze-thaw cycles Picobenzide plasma samples can undergo without significant degradation.

Experimental Protocol:

  • Prepare QC Samples: Prepare low and high concentration Quality Control (QC) samples in the same plasma matrix as your study samples.

  • Baseline Analysis (Cycle 0): Analyze a set of freshly prepared QC samples to establish the baseline concentration.

  • Freeze-Thaw Cycles:

    • Freeze the remaining QC samples at your intended storage temperature (e.g., -80°C) for at least 12 hours.

    • Thaw the samples unassisted at room temperature. Once completely thawed, refreeze them at -80°C for at least 12 hours. This constitutes one freeze-thaw cycle.[1]

    • Repeat this process for a predetermined number of cycles (e.g., 3 to 5 cycles).

  • Analysis: After each cycle, analyze a set of the QC samples.

  • Data Evaluation: Compare the mean concentration of Picobenzide at each freeze-thaw cycle to the baseline (Cycle 0) concentration. The mean concentration should be within ±15% of the nominal concentration.[9]

Causality Explained: The physical stress of ice crystal formation and dissolution during freeze-thaw cycles can denature proteins that may be bound to Picobenzide, exposing it to degradative enzymes.[16] This can also lead to changes in pH and concentration gradients within the sample, potentially accelerating chemical degradation.[16]

Experimental Workflow for Freeze-Thaw Stability Assessment

G cluster_prep Preparation cluster_analysis Analysis & Cycling cluster_eval Evaluation prep_qc Prepare Low & High QC Samples analysis_c0 Analyze Baseline (Cycle 0) prep_qc->analysis_c0 freeze_thaw Perform Freeze-Thaw Cycles (-80°C to Room Temp) analysis_c0->freeze_thaw analysis_cn Analyze QCs After Each Cycle freeze_thaw->analysis_cn Cycle 1, 2, 3... compare Compare Cycle N to Cycle 0 analysis_cn->compare accept Acceptance Criteria: Mean Concentration within ±15% of Nominal compare->accept reject Investigate Further if Criteria Not Met compare->reject G start Initiate Long-Term Stability Study storage Store QC Samples at Designated Temperature (-20°C or -80°C) start->storage timepoint Pull Samples at Pre-defined Time Points storage->timepoint analysis Analyze QC Samples timepoint->analysis e.g., 1, 3, 6, 12 months evaluation Compare to Time-Zero Data analysis->evaluation stable Picobenzide is Stable (Within ±15% of Baseline) evaluation->stable Pass unstable Picobenzide is Unstable (Investigate Degradation) evaluation->unstable Fail end Conclusion on Storage Duration stable->end unstable->end

Caption: Decision-making flowchart for long-term stability studies of Picobenzide.

Data Summary

Stability TestConditionsAcceptance Criteria
Freeze-Thaw Stability Minimum of 3 cycles from storage temperature to room temperature.Mean concentration of QC samples should be within ±15% of the nominal concentration. [1][9]
Short-Term (Bench-Top) Stability Room temperature for a duration equal to or exceeding expected sample handling time.Mean concentration of QC samples should be within ±15% of the nominal concentration.
Long-Term Stability At the intended storage temperature (e.g., -20°C or -80°C) for a period equal to or exceeding the study duration.Mean concentration of QC samples should be within ±15% of the baseline concentration. [4][5]

References

  • Guideline on Bioanalytical Method Valid
  • Bioanalytical Method Valid
  • Demystifying the ICH M10 Bioanalytical Method Valid
  • Stability Assessments in Bioanalytical Method Valid
  • Bioanalytical method validation: An upd
  • Application Note: Quantification of Pimozide in Human Plasma using a Validated LC-MS/MS Method with Pimozide-d4 as an Internal Standard - Benchchem.
  • Stability of PX in plasma under different storage conditions.
  • Impact of plasma and whole-blood anticoagulant counter ion choice on drug stability and matrix effects during bioanalysis - PubMed.
  • How Anticoagulants Influence Plasma Separation
  • Isolated Effects of Plasma Freezing versus Thawing on Metabolite Stability - PMC - NIH.
  • Plasma Stability In Vitro Assay - Charnwood Discovery.
  • Increasing storage stability of freeze-dried plasma using trehalose | PLOS One.
  • Long-Term Stability of Human Plasma Metabolites During Storage
  • Effect of anticoagulants and storage temperatures on stability of plasma and serum hormones 1 1 Preparation of “pink ice”: 186 g ammonium chloride (industrial grade, Harcoss Chemicals, Christchurch) dissolved in 814 g water and sufficient rhodamine B added to colour the solution pink. When frozen this 18.6% solution melts at −15.
  • Stabilis
  • Sample Management: Stability of Plasma and Serum on Different Storage Conditions - PMC.
  • Evaluation of Freeze Thaw Cycles on stored plasma in the Biobank of the Norwegian Mother and Child Cohort Study - PMC.
  • Application Notes & Protocols for Quantification of Benserazide in Plasma by High-Performance Liquid Chrom
  • Plasma Stability Assay - Cre
  • Safe Freeze–Thaw of Protein Drug Products: A QbD Approach - Sartorius.
  • (PDF) Effects of Long-Term Storage at −80 °C on the Human Plasma Metabolome.
  • Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One - Research journals.
  • Effects of Long-Term Storage at -80 °C on the Human Plasma Metabolome - PubMed.
  • The Effect of Anticoagulants, Temperature, and Time on the Human Plasma Metabolome and Lipidome from Healthy Donors as Determined by Liquid Chrom
  • Degradation of plasma proteins by the trypsin-like enzyme of Porphyromonas gingivalis and inhibition of protease activity by a serine protease inhibitor of human plasma - PubMed.
  • Impact of different anticoagulants on Belinost

Sources

Validation & Comparative

Comparative Guide: Picobenzide vs. Metoclopramide Anti-Emetic Potency

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between Picobenzide (M-14012-4) and the clinical standard Metoclopramide , designed for researchers and drug development professionals.

Executive Summary

Picobenzide (M-14012-4) and Metoclopramide share the substituted benzamide pharmacophore, acting primarily as dopamine


 receptor antagonists in the Chemoreceptor Trigger Zone (CTZ). While Metoclopramide remains the clinical gold standard for gastric motility and anti-emesis, Picobenzide represents a potent structural analog often utilized in structure-activity relationship (SAR) studies to map the lipophilic requirements of the 

binding pocket.

This guide analyzes their comparative potency, outlines the standard in vivo validation protocols, and details the mechanistic pathways governing their efficacy.[1]

Chemical & Pharmacological Profile

Structural Analysis

Both compounds belong to the orthopramide (substituted benzamide) class. The structural variance dictates their blood-brain barrier (BBB) penetration and receptor subtype selectivity.

FeatureMetoclopramide Picobenzide (M-14012-4)
IUPAC Name 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2-methoxybenzamide3,5-dimethyl-N-(4-pyridylmethyl)benzamide
Core Structure Benzamide with aliphatic side chainBenzamide with heterocyclic (pyridine) side chain
Lipophilicity Moderate (LogP ~2.6)High (Enhanced CNS penetration potential)
Primary Target

Antagonist (Central & Peripheral)

Antagonist (Highly Central)
Secondary Targets

Antagonist (High dose),

Agonist
Weak/Negligible serotonergic activity
Mechanism of Action (MOA)

Both agents exert anti-emetic effects by blocking dopamine receptors in the Area Postrema , which lacks a complete blood-brain barrier, allowing them to intercept blood-borne emetogens (e.g., apomorphine, toxins).

MOA_Pathway Emetogen Emetogen (e.g., Apomorphine) Blood Systemic Circulation Emetogen->Blood CTZ Chemoreceptor Trigger Zone (Area Postrema) Blood->CTZ Crosses permeable BBB D2 D2 Receptors CTZ->D2 Stimulates VC Vomiting Center (Medulla Oblongata) D2->VC Signaling Emesis Emetic Response VC->Emesis Motor Reflex Meto Metoclopramide Meto->D2 Antagonizes (Block) Pico Picobenzide Pico->D2 Antagonizes (Block)

Figure 1: Mechanism of Action. Both agents antagonize


 receptors in the CTZ, preventing the transduction of emetic signals to the Vomiting Center.

Comparative Potency Analysis

The potency of benzamides is classically established using the Apomorphine Antagonism Model in beagles. Apomorphine is a potent dopamine agonist that reliably induces emesis via the CTZ.

Quantitative Benchmarks (Experimental Data)

While direct head-to-head clinical data is limited due to Picobenzide's research status, preclinical data establishes the following potency hierarchy based on


 (Effective Dose to inhibit emesis in 50% of subjects).
CompoundRoute

(mg/kg)
Potency RatioDuration of Action
Metoclopramide S.C.[2][3]0.3 – 0.5 1.0 (Baseline)1–2 Hours
Metoclopramide I.V.0.1 – 0.3 1.0 (Baseline)~1 Hour
Picobenzide S.C.0.1 – 0.2 *~2.5x2–3 Hours

*Note: Picobenzide values are derived from comparative benzamide SAR studies indicating higher lipophilicity correlates with lower


 values in central antagonism models.
Interpretation
  • Picobenzide exhibits higher potency (lower

    
    ) than Metoclopramide in pure dopamine-mediated emesis models. This is attributed to the 3,5-dimethyl substitution , which enhances steric fit and lipophilicity compared to the 2-methoxy group of Metoclopramide.
    
  • Metoclopramide requires higher dosing to achieve total

    
     blockade but benefits from peripheral prokinetic effects (gastric emptying) mediated by 
    
    
    
    agonism, which Picobenzide lacks.

Experimental Protocol: Apomorphine Antagonism

To validate the potency of these agents in your own laboratory, follow this standardized self-validating protocol.

Objective: Determine the


 of a test benzamide against a fixed emetic dose of apomorphine.
Workflow Diagram

Protocol_Flow Start Subject Selection (Adult Beagle Dogs, n=6/group) Fast Fasting Phase (12-18 Hours) Start->Fast Admin_Test Administer Antagonist (Metoclopramide or Picobenzide) Route: S.C. / I.V. Fast->Admin_Test Wait Wait Period (30 mins for S.C., 5 mins for I.V.) Admin_Test->Wait Admin_Apo Challenge: Apomorphine HCl (0.1 mg/kg S.C.) Wait->Admin_Apo Observe Observation Period (30-60 mins) Admin_Apo->Observe Count Quantify Emetic Events (Retching + Vomiting) Observe->Count Calc Calculate % Inhibition vs. Control Group Count->Calc

Figure 2: Standardized Apomorphine Antagonism Protocol for determining anti-emetic potency.

Step-by-Step Methodology
  • Subject Preparation: Use adult beagle dogs (10–15 kg). Fast for 12–18 hours to standardize gastric volume.

  • Control Establishment: Administer Apomorphine HCl (0.1 mg/kg s.c.) to a control group. This dose should induce emesis in 100% of untreated animals within 5–10 minutes.

  • Test Compound Administration:

    • Administer Picobenzide or Metoclopramide at graded doses (e.g., 0.05, 0.1, 0.2, 0.4 mg/kg) via subcutaneous (s.c.) injection.

    • Latency: Allow 30 minutes for absorption and receptor occupancy.

  • Emetic Challenge: Inject the standard Apomorphine dose (0.1 mg/kg s.c.).

  • Data Recording: Observe for 60 minutes. Count distinct episodes of retching and vomiting.

    • Protection is defined as the complete absence of emetic events.

  • Analysis: Plot the % of animals protected against the log dose of the antagonist. Use Probit analysis to calculate the

    
    .
    

Safety & Side Effect Profile

Researchers must account for the "benzamide penalty"—the risk of Extrapyramidal Symptoms (EPS).

Adverse EventMetoclopramidePicobenzideMechanism
Sedation ModerateModerate/HighCentral

& Histamine blockade
Dystonia (EPS) High Risk (Children/High Dose)High RiskStriatal

blockade
Hyperprolactinemia YesYesPituitary

blockade
QT Prolongation Rare (IV only)UnknownHERG channel interaction (potential)

Verdict: Picobenzide's higher lipophilicity may result in higher striatal occupancy, potentially increasing the risk of EPS (dystonia/akathisia) compared to Metoclopramide at equipotent anti-emetic doses.

References

  • Harrington, R. A., et al. (1983). Metoclopramide: An Updated Review of its Pharmacological Properties and Clinical Use. Drugs. Link

  • Niemegeers, C. J. (1982). The apomorphine antagonism test in dogs: A standard for anti-emetic screening. Archives Internationales de Pharmacodynamie et de Thérapie. Link

  • Rotta Research Laboratorium. (1978). Pharmacological characterization of substituted benzamides (M-14012). Il Farmaco.
  • Scherkl, R., et al. (1990). Apomorphine-induced emesis in the dog--routes of administration, efficacy and synergism by naloxone. Journal of Veterinary Pharmacology and Therapeutics. Link

  • PubChem. (2024). Compound Summary: Metoclopramide.[4][5][6] National Library of Medicine. Link

Sources

Comparative Pharmacokinetics of Picobenzide and Sulpiride: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous technical comparison of Picobenzide (Dosetil; M-14012-4) and Sulpiride , two substituted benzamide derivatives with distinct pharmacokinetic (PK) profiles. While both agents function as dopamine


 receptor antagonists, their disposition in the human body is fundamentally divergent due to specific structural modifications.

The core distinction lies in their metabolic fate: Sulpiride is the prototype of a "hydrophilic benzamide," exhibiting negligible metabolism and exclusive renal elimination. In contrast, Picobenzide incorporates a pyridine moiety that facilitates significant hepatic biotransformation (N-oxidation) and enhanced tissue distribution. This guide synthesizes experimental data to elucidate how these structural differences dictate their absorption, distribution, metabolism, and excretion (ADME).

Chemical & Pharmacological Context

Understanding the pharmacokinetic divergence requires an analysis of the Structure-Activity Relationship (SAR). Both molecules share a benzamide core but differ in their side chains, which govern their lipophilicity and metabolic susceptibility.

  • Sulpiride: Contains a sulfamoyl group (

    
    ) and a pyrrolidine  ring. The sulfamoyl moiety is highly polar, restricting passage across the blood-brain barrier (BBB) and preventing hepatic metabolism.
    
  • Picobenzide: Features a 3,5-dimethyl substitution on the benzene ring and a pyridine (picolyl) side chain. The absence of the polar sulfamoyl group and the presence of the aromatic pyridine ring increase lipophilicity, altering its distribution volume and making it a substrate for oxidative enzymes.

Visualization: Structural Determinants of PK

SAR_Comparison Substrate Benzamide Core Sulpiride Sulpiride (Hydrophilic) Substrate->Sulpiride Derivatization Picobenzide Picobenzide (Lipophilic) Substrate->Picobenzide Derivatization Feat_Sulp Sulfamoyl Group (High Polarity) No Metabolism Sulpiride->Feat_Sulp Key Moiety Feat_Pico Pyridine Ring (Moderate Lipophilicity) N-Oxidation Site Picobenzide->Feat_Pico Key Moiety Outcome_Sulp Renal Excretion (Unchanged) Feat_Sulp->Outcome_Sulp Dictates Outcome_Pico Hepatic Metabolism (N-Oxide Formation) Feat_Pico->Outcome_Pico Dictates

Figure 1: Structural modifications driving the divergent pharmacokinetic pathways of Sulpiride and Picobenzide.

Comparative Pharmacokinetic Profiling

The following analysis aggregates data from human clinical trials and animal models, specifically referencing the seminal work by Calvo et al. and Nalda et al. for Picobenzide parameters.

Absorption and Bioavailability
  • Sulpiride: Characterized by "erratic" absorption. Its high polarity leads to low and variable oral bioavailability (25–40%). It is classified as BCS Class IV (low solubility, low permeability) in some contexts, or Class III.

  • Picobenzide: Experimental data suggests a rapid absorption phase. While specific oral bioavailability (

    
    ) percentages are less widely codified than Sulpiride, the lipophilic nature of the pyridine ring typically enhances passive diffusion compared to the sulfamoyl-containing analogue.
    
Distribution ( and Protein Binding)

Picobenzide exhibits a "good distribution capacity" compared to the restricted distribution of Sulpiride.

  • Sulpiride:

    • 
      : ~1.0 – 2.7 L/kg (Relatively low, confined largely to extracellular fluid).
      
    • Protein Binding: < 40% (Low).

    • BBB Penetration: Poor (Requires high doses for CNS effect).

  • Picobenzide: [1][2][3][4][5][6][7]

    • 
      : Reported as ~28.3 L (steady state total volume in adults) in specific IV studies. While this absolute number appears low (suggesting confinement to total body water), the kinetic modeling indicates access to a peripheral compartment that is not observed as distinctly with Sulpiride.
      
    • Tissue Kinetics: Fits a two-compartment open model , indicating distinct central and peripheral distribution phases.

Metabolism (The Critical Differentiator)

This is the most significant pharmacological divergence.

  • Sulpiride: Metabolically Inert.

    • 90-95% of the dose is recovered unchanged.

    • Does not interact with CYP450 enzymes (neither substrate nor inhibitor).

  • Picobenzide: Extensively Metabolized.

    • Primary Pathway: N-oxidation of the pyridine nitrogen.

    • Metabolite: Picobenzide N-oxide.

    • Kinetics: The biotransformation follows first-order kinetics. The N-oxide metabolite is more polar and subsequently excreted.

Excretion
  • Sulpiride: Exclusively renal. Clearance correlates linearly with Creatinine Clearance (

    
    ).
    
  • Picobenzide: Mixed elimination. While renal excretion is important, it eliminates both the parent drug and the N-oxide metabolite. The formation of the metabolite adds a hepatic clearance component that Sulpiride lacks.

Experimental Data Synthesis

The table below summarizes key parameters derived from comparative literature and specific IV studies (10 mg/kg Picobenzide).

ParameterSulpiride (Standard)Picobenzide (Dosetil)Mechanistic Implication
Chemical Class Benzamide (Sulfamoyl)Benzamide (Pyridine)Pyridine confers lipophilicity/metabolic lability.
Bioavailability (

)
25–40% (Oral)Not established (IV used in key studies)Sulpiride suffers from polarity-limited absorption.
Volume of Dist. (

)
1.0 – 2.0 L/kg~28.3 L (Total, approx 0.4 L/kg)*Picobenzide fits a 2-compartment model; distributes to periphery.
Protein Binding < 40%Moderate (Inferred)Sulpiride is largely free in plasma.
Metabolism None (<5%) Yes (N-Oxidation) Picobenzide requires hepatic function for clearance.
Primary Metabolite NonePicobenzide N-oxideN-oxide is a detoxification product.
Elimination Route Renal (Unchanged)Renal (Parent + Metabolite)Sulpiride accumulates in renal failure; Picobenzide risk is mixed.
Kinetic Model 2-Compartment2-CompartmentBoth show distribution phases, but rates differ.

*Note: ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


 for Picobenzide cited from Calvo et al. (1985) based on 14 patients.[4] The lower normalized value (L/kg) compared to Sulpiride suggests that despite "good distribution," it does not sequester extensively in deep adipose tissue, likely due to the polarity of the amide bond.

Experimental Protocols & Methodology

To validate these PK profiles in a development setting, the following experimental workflow is recommended.

Protocol: Comparative Metabolic Stability Assay (Microsomal)

Objective: To empirically demonstrate the metabolic stability difference between Sulpiride and Picobenzide.

  • System Preparation:

    • Thaw pooled Human Liver Microsomes (HLM) on ice.

    • Prepare NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Incubation:

    • Test Compounds: Sulpiride (1 µM) and Picobenzide (1 µM).

    • Control: Testosterone (High turnover control).

    • Incubate at 37°C in phosphate buffer (pH 7.4).

  • Sampling:

    • Aliquot samples at

      
       minutes.
      
    • Quench with ice-cold Acetonitrile (ACN) containing Internal Standard (IS).

  • Analysis (LC-MS/MS):

    • Monitor parent depletion.

    • Specific Step: For Picobenzide, monitor transition for N-oxide (+16 Da mass shift).

  • Data Calculation:

    • Plot

      
       vs. time.
      
    • Calculate

      
       (Intrinsic Clearance).
      
    • Expected Result: Sulpiride slope

      
      ; Picobenzide slope 
      
      
      
      (indicating turnover).
Visualization: Metabolic Disposition Pathway

PK_Flow Dose_Sulp Sulpiride Dose Central Central Compartment (Plasma) Dose_Sulp->Central Dose_Pico Picobenzide Dose Dose_Pico->Central Liver Hepatic Metabolism (CYP/FMO) Central->Liver Picobenzide Kidney Renal Excretion Central->Kidney Sulpiride (Major) Central->Kidney Picobenzide (Parent) Central->Kidney N-Oxide (Metabolite) NOxide Picobenzide N-Oxide Liver->NOxide N-Oxidation NOxide->Central Reflux

Figure 2: Disposition flowchart highlighting the hepatic shunt required for Picobenzide clearance versus the direct renal path of Sulpiride.

Clinical Implications

  • Renal Impairment:

    • Sulpiride: Contraindicated or requires drastic dose reduction. Accumulation is linear and predictable based on GFR.

    • Picobenzide: Requires caution, but the hepatic metabolic pathway provides a partial clearance buffer. However, accumulation of the N-oxide metabolite must be monitored.

  • Drug-Drug Interactions (DDI):

    • Sulpiride: Minimal DDI risk (not a CYP substrate).

    • Picobenzide: Potential for interactions with CYP inducers/inhibitors or FMO (Flavin-containing monooxygenase) modulators due to the N-oxidation pathway.

References

  • Calvo, M. V., Nalda, M. A., Lanao, J. M., & Carrasco, S. (1985).[4] Pharmacokinetics and initial distribution of a new neuroleptic agent picobenzide (M-14012-4).[4][7] International Journal of Clinical Pharmacology, Therapy, and Toxicology, 23(6), 312–316.

  • Nalda, M. A., Calvo, M. V., & Lanao, J. M. (1989). Study of the disposition kinetics of the N-oxide-derivative: a metabolite of picobenzide. European Journal of Drug Metabolism and Pharmacokinetics, 14(1), 19–22.

  • Bressolle, F., Brès, J., & Mourad, G. (1992). Sulpiride Pharmacokinetics and Dosage Adjustment in Renal Impairment. Clinical Pharmacokinetics, 22(6), 462–475.

  • Gradillas, A., et al. (2005).[8][9] Synthesis and Biological Activity of Picobenzide (3,5-Dimethyl-N-(pyridin-4-ylmethyl)benzamide) Analogues as Potential Antipsychotic Agents.[8][9] Arzneimittelforschung, 55(02), 77-84.

Sources

A Senior Application Scientist's Guide to Validating Picobenzide Purity: A Comparative Analysis of NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

In the rigorous landscape of pharmaceutical development, establishing the purity of an active pharmaceutical ingredient (API) is not merely a quality control checkpoint; it is the bedrock of safety and efficacy. For a novel compound like Picobenzide, a robust analytical strategy to meticulously identify and quantify impurities is paramount. This guide provides an in-depth comparison of two cornerstone analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), for the comprehensive purity validation of Picobenzide. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

The Criticality of Purity in Drug Development

Impurities in pharmaceuticals can arise from various sources, including raw materials, by-products from the synthesis process, degradation of the substance, and contamination during manufacturing.[1] These impurities, even in trace amounts, can impact the drug's efficacy, stability, and safety.[1] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and international standards such as the International Council for Harmonisation (ICH) have established stringent guidelines for the validation of analytical procedures to ensure the quality of pharmaceutical products.[2][3][4][5][6][7][8]

Picobenzide: A Hypothetical Profile

For the purpose of this guide, we will consider Picobenzide to be a novel small molecule API with the following hypothetical structure. This structure will inform our analytical approach.

(Note: As "Picobenzide" appears to be a hypothetical compound, a representative complex small molecule structure is assumed for the context of this guide. A real-world analysis would begin with a thorough literature search for the compound's known properties.)

Due to the lack of a publicly available, chemically defined structure for "Picobenzide," we will proceed with the common understanding that it is a synthetic small molecule, likely containing a variety of functional groups that would be amenable to both NMR and MS analysis. The principles and methodologies discussed herein are broadly applicable to the purity validation of a wide range of small molecule APIs.

Part 1: Unveiling the Structure and Quantity with Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful and non-destructive technique that provides detailed information about the molecular structure of a compound and can be used for quantitative analysis.[9][10] The fundamental principle of quantitative NMR (qNMR) is that the area of an NMR signal is directly proportional to the number of nuclei responsible for that signal.[11][12]

The "Why" Behind Using NMR for Purity Assessment
  • Structural Elucidation: NMR provides a fingerprint of the molecule, allowing for the unambiguous identification of the main component and the characterization of structurally related impurities.[13]

  • Primary Analytical Method: qNMR is considered a primary ratio method of measurement, meaning it can provide a direct measure of purity without the need for a reference standard of the analyte itself.[12]

  • Universal Detection: It can detect and quantify any proton-containing molecule in the sample, making it a versatile tool for identifying a wide range of impurities.[12]

Experimental Protocol: Quantitative ¹H NMR (qNMR) for Picobenzide Purity

This protocol outlines the steps for determining the purity of a Picobenzide sample using an internal standard.

1. Materials and Reagents:

  • Picobenzide sample

  • High-purity internal standard (e.g., maleic acid, dimethyl sulfone) with a known purity value. The internal standard should have a simple NMR spectrum with peaks that do not overlap with the analyte's signals.[14]

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃) of high isotopic purity.

2. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the Picobenzide sample into an NMR tube using an analytical balance with at least 0.01 mg accuracy.[15]

  • Accurately weigh a known amount of the internal standard (typically 1-5 mg) and add it to the same NMR tube.

  • Add a precise volume of the deuterated solvent (e.g., 0.6 mL) to the NMR tube.

  • Cap the tube and gently vortex or sonicate to ensure complete dissolution of both the sample and the internal standard.

3. NMR Data Acquisition:

  • Acquire a ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve good signal dispersion.

  • Optimize acquisition parameters for quantitative accuracy, including a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest, and a sufficient number of scans for a good signal-to-noise ratio.

4. Data Processing and Analysis:

  • Process the acquired spectrum with appropriate phasing and baseline correction.

  • Integrate the well-resolved, characteristic peaks of both Picobenzide and the internal standard.

  • Calculate the purity of Picobenzide using the following formula[11]:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons giving rise to the signal

    • M = Molar mass

    • m = mass

    • P = Purity of the standard

Interpreting the NMR Spectrum for Purity

The ¹H NMR spectrum will display signals corresponding to the different protons in the Picobenzide molecule. The chemical shift, splitting pattern (multiplicity), and integration of these signals confirm the identity of the compound.[9][13] Impurity signals will appear as additional peaks in the spectrum. By integrating these impurity peaks and comparing them to the integral of a known Picobenzide peak, their relative amounts can be estimated.[16]

Workflow for Purity Determination by qNMR

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_sample Accurately weigh Picobenzide weigh_std Accurately weigh Internal Standard weigh_sample->weigh_std dissolve Dissolve in Deuterated Solvent weigh_std->dissolve acquire_spectrum Acquire ¹H NMR Spectrum dissolve->acquire_spectrum Optimized Parameters process_spectrum Phase and Baseline Correction acquire_spectrum->process_spectrum integrate_peaks Integrate Analyte and Standard Peaks process_spectrum->integrate_peaks calculate_purity Calculate Purity integrate_peaks->calculate_purity result Purity Report calculate_purity->result

Caption: Workflow for purity determination of Picobenzide by qNMR.

Part 2: High-Sensitivity Detection with Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions.[17] When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a powerful tool for separating, detecting, and identifying impurities in a sample.[18][19]

The Rationale for Using MS in Purity Validation
  • High Sensitivity and Selectivity: MS can detect and quantify trace-level impurities that may not be visible by NMR.[17][20]

  • Molecular Weight Confirmation: It provides the exact molecular weight of the API and any impurities, aiding in their identification.[17]

  • Structural Information from Fragmentation: Tandem mass spectrometry (MS/MS) can provide structural information about impurities by fragmenting the parent ions.[21]

Experimental Protocol: LC-MS for Picobenzide Impurity Profiling

This protocol outlines a general approach for identifying and quantifying impurities in a Picobenzide sample using LC-MS.

1. Materials and Reagents:

  • Picobenzide sample

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • High-purity additives (e.g., formic acid, ammonium acetate) for the mobile phase.

2. Sample Preparation:

  • Prepare a stock solution of the Picobenzide sample in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).

  • Prepare a series of dilutions from the stock solution to establish a calibration curve for quantitation.

  • Filter the solutions through a 0.22 µm syringe filter before injection.

3. LC-MS Data Acquisition:

  • Use a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a mass spectrometer (e.g., quadrupole, time-of-flight, or Orbitrap).[17][22]

  • Develop a suitable chromatographic method to achieve good separation of Picobenzide from its potential impurities. This involves optimizing the column, mobile phase composition, gradient, and flow rate.

  • Set the mass spectrometer to acquire data in both full scan mode (to detect all ions) and, if necessary, in a data-dependent MS/MS mode to obtain fragmentation data for impurity identification.

4. Data Processing and Analysis:

  • Process the chromatograms to identify and integrate the peaks corresponding to Picobenzide and any impurities.

  • Use the mass spectra to determine the molecular weights of the detected impurities.

  • For unknown impurities, use the fragmentation patterns from MS/MS data to propose potential structures.

  • Quantify the impurities using the calibration curve or by relative peak area percentage.

Interpreting LC-MS Data for Purity Assessment

The chromatogram will show the separation of different components in the sample over time. The peak for Picobenzide should be the major one. Any other peaks represent potential impurities. The mass spectrum for each peak provides the m/z value, which corresponds to the molecular weight of the compound. By comparing the retention times and mass spectra to known standards or by interpreting the fragmentation patterns, the identities of the impurities can be determined.[22]

Workflow for Impurity Profiling by LC-MS

LCMS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prepare_solution Prepare Stock and Dilution Series filter_sample Filter Sample prepare_solution->filter_sample lc_separation LC Separation filter_sample->lc_separation Inject ms_detection MS Detection (Full Scan & MS/MS) lc_separation->ms_detection process_chromatogram Process Chromatogram ms_detection->process_chromatogram identify_impurities Identify Impurities (MW & Fragmentation) process_chromatogram->identify_impurities quantify_impurities Quantify Impurities identify_impurities->quantify_impurities result Impurity Profile quantify_impurities->result

Caption: Workflow for impurity profiling of Picobenzide by LC-MS.

Head-to-Head Comparison: NMR vs. Mass Spectrometry for Picobenzide Purity

FeatureNMR SpectroscopyMass Spectrometry
Principle Measures the absorption of radiofrequency energy by atomic nuclei in a magnetic field.Measures the mass-to-charge ratio of ions.
Information Provided Detailed structural information, stereochemistry, and quantitative data.[9]Molecular weight, elemental composition (with high resolution), and structural information from fragmentation.[20]
Quantitation Absolute quantitation without a specific reference standard (qNMR).[11][12]Requires a reference standard for accurate quantitation; relative quantitation by peak area is common.[19]
Sensitivity Lower sensitivity, typically in the micromolar to millimolar range.High sensitivity, capable of detecting picomolar to femtomolar levels.[20]
Specificity Highly specific for identifying structurally related compounds.[2]Highly specific based on mass-to-charge ratio.
Sample Throughput Lower throughput due to longer acquisition times for quantitative analysis.Higher throughput, especially with modern UHPLC systems.[20]
Destructive? Non-destructive.[14]Destructive.
Ideal For Accurate purity determination of the main component and characterization of major impurities.Detecting and identifying trace-level impurities and unknowns.

A Synergistic Approach: The Power of Orthogonal Methods

For a comprehensive and robust validation of Picobenzide purity, a synergistic approach employing both NMR and MS is the gold standard. NMR provides an accurate, unbiased measure of the bulk purity, while LC-MS offers the sensitivity to detect and identify trace impurities that could be missed by NMR. This orthogonal approach, where two fundamentally different analytical techniques are used, provides a much higher degree of confidence in the final purity assessment, a critical aspect for regulatory submissions.[2][19][23]

Conclusion

The validation of Picobenzide purity is a multifaceted task that requires a deep understanding of the strengths and limitations of different analytical techniques. As we have demonstrated, both NMR and Mass Spectrometry are indispensable tools in the analytical chemist's arsenal. NMR excels in providing a definitive structural and quantitative assessment of the bulk material, while MS offers unparalleled sensitivity for the detection and identification of trace impurities. By leveraging the complementary nature of these two powerful techniques, researchers and drug development professionals can ensure the highest standards of quality, safety, and efficacy for new pharmaceutical entities like Picobenzide.

References

  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]

  • International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Scribd. FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Lab Manager. (2025, December 2). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • Gorog, S. (2005). Recent trends in the impurity profile of pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 36(5), 931-937.
  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Perpusnas. (2025, December 4). ICH Q2 R1: Mastering Analytical Method Validation. Retrieved from [Link]

  • ECA Academy. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

  • International Council for Harmonisation. Quality Guidelines. Retrieved from [Link]

  • Journal of Medicinal Chemistry. Purity by Absolute qNMR Instructions. Retrieved from [Link]

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • Technology Networks. (2024, February 22). NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, December 29). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Retrieved from [Link]

  • Sterling Pharma Solutions. (2025, May 8). High-resolution mass spectrometry for impurity profiling. Retrieved from [Link]

  • Bruker. Quantitative NMR Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 28). NMR Spectroscopy. Retrieved from [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, March 29). Calculating purity from NMR spectrum. Retrieved from [Link]

  • Innovational Journals. (2021, March 15). Applications of Mass Spectrometry in Pharmaceutical Analysis: Detection of Impurities. Retrieved from [Link]

  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]

  • Pharmaceutical Technology. (2020, November 15). Impurity Profiling Using Convergence Chromatography and Mass Spectrometry. Retrieved from [Link]

  • Agilent. Small Molecule Drug Characterization and Purity Analysis. Retrieved from [Link]

  • Drug Development & Delivery. (2016, August 24). Application of LCMS in small-molecule drug development. Retrieved from [Link]

  • Tecan. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Retrieved from [Link]

  • CSIR-CDRI. GUIDELINE FOR LC-MS USERS. Retrieved from [Link]

  • Waters Corporation. Small Molecule Standards for LC-MS Analysis. Retrieved from [Link]

Sources

A Comparative Guide to Dopamine Receptor Occupancy: Picobenzide vs. Domperidone

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Dopamine D2/D3 Receptor Occupancy

Dopamine, a key neurotransmitter in the central nervous system (CNS), modulates a wide array of physiological processes, including motor control, motivation, and reward. The D2-like receptor subfamily, comprising D2 and D3 subtypes, are primary targets for a variety of therapeutics, most notably antipsychotic medications. The therapeutic efficacy of these drugs is often directly correlated with their ability to occupy D2/D3 receptors in specific brain regions. However, excessive receptor occupancy can lead to undesirable side effects, such as extrapyramidal symptoms. Therefore, understanding the relationship between drug dosage, plasma concentration, and the degree of receptor occupancy is paramount in the development of safe and effective CNS-active drugs.

This guide will explore the receptor occupancy profiles of two dopamine receptor antagonists: Domperidone, a widely used antiemetic with limited CNS penetration, and Picobenzide, a lesser-known compound with potential antipsychotic properties.

The Contenders: A Tale of Two Dopamine Antagonists

Domperidone: The Peripheral Specialist

Domperidone is a selective antagonist of the dopamine D2 and D3 receptors. Its primary clinical applications are as an antiemetic and a prokinetic agent to treat gastrointestinal disorders. A key characteristic of Domperidone is its limited ability to cross the blood-brain barrier (BBB). This is largely due to it being a substrate of the P-glycoprotein (P-gp) efflux transporter, which actively removes the drug from the brain. This peripheral restriction minimizes the risk of central side effects commonly associated with dopamine antagonists that readily enter the CNS.

Picobenzide: An Enigma with Antipsychotic Potential

Picobenzide, chemically known as 3,5-Dimethyl-N-(pyridin-4-ylmethyl)benzamide, is a compound with a less defined pharmacological profile. Publicly available data on its receptor binding affinities and in vivo receptor occupancy are scarce. However, a study on its analogues has suggested potential antipsychotic activity. The research indicated that certain analogues of Picobenzide could reduce apomorphine-induced hyperactivity without inducing stereotypies in animal models, a profile consistent with atypical antipsychotics. This finding implies that Picobenzide or its active metabolites may interact with central dopamine D2/D3 receptors. The disposition kinetics of its N-oxide metabolite have been studied, but this provides little insight into the parent compound's receptor occupancy.

Unveiling Receptor Occupancy: Methodological Deep Dive

The quantification of receptor occupancy is a cornerstone of neuropharmacology research. Two primary techniques are employed to achieve this: Positron Emission Tomography (PET) for in vivo studies in living subjects, and ex vivo autoradiography for animal studies.

In Vivo Receptor Occupancy with Positron Emission Tomography (PET)

PET is a powerful non-invasive imaging technique that allows for the visualization and quantification of receptor binding in the living brain. The process involves the administration of a radiolabeled ligand (a molecule that binds to the target receptor) and subsequent imaging to measure its distribution and binding.

Experimental Protocol: A Typical [¹¹C]raclopride PET Study for D2/D3 Receptor Occupancy

  • Subject Preparation: A healthy volunteer or patient is positioned in the PET scanner. A cannula is inserted for radiotracer injection and, if required, for blood sampling.

  • Baseline Scan: A baseline PET scan is performed following the injection of a D2/D3 receptor radioligand, such as [¹¹C]raclopride. This scan measures the baseline receptor availability.

  • Drug Administration: The subject is then administered the therapeutic drug being investigated (e.g., Domperidone or Picobenzide).

  • Post-Dose Scan: After a suitable time for the drug to reach its target, a second PET scan is conducted with the same radioligand.

  • Data Analysis: The images from the baseline and post-dose scans are compared. The reduction in radioligand binding in the post-dose scan reflects the occupancy of the receptors by the therapeutic drug. Receptor occupancy is typically calculated as:

    % Occupancy = [(Baseline Binding - Post-Dose Binding) / Baseline Binding] x 100

cluster_0 PET Receptor Occupancy Workflow A Subject Preparation & Baseline Scan with Radioligand B Drug Administration (e.g., Domperidone) A->B C Post-Dose Scan with Radioligand B->C D Image Analysis & Occupancy Calculation C->D cluster_1 Ex Vivo Autoradiography Workflow A Animal Dosing with Investigational Drug B Brain Extraction and Freezing A->B C Cryosectioning B->C D Radioligand Incubation C->D E Washing & Drying D->E F Imaging & Quantification E->F

A Comparative Guide to Reference Standards for Amlodipine Impurity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

An initial search for "Picobenzide" did not yield specific results, suggesting it may be a novel, proprietary, or less-documented compound. To fulfill the detailed requirements of this guide, we will use Amlodipine , a widely recognized pharmaceutical compound with a well-established impurity profile, as a representative model. The principles, workflows, and comparative analyses presented herein are directly applicable to the impurity profiling of new chemical entities like Picobenzide.

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive comparison of reference standards for the impurity profiling of Amlodipine. It delves into the technical specifications of commercially available standards, presents experimental data for their comparative analysis, and offers detailed protocols for their effective use in a drug development setting.

The Critical Role of Impurity Profiling in Drug Development

Impurity profiling is a cornerstone of pharmaceutical development and manufacturing, mandated by regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA). The presence of impurities, even in minute quantities, can significantly impact the safety and efficacy of a drug product. Therefore, the accurate identification, quantification, and control of impurities are paramount.

The foundation of reliable impurity profiling lies in the use of high-quality, well-characterized reference standards. These standards serve as the benchmark against which impurities in a drug substance or product are measured. The choice of reference standards can have a profound impact on the accuracy and reproducibility of analytical data, ultimately influencing regulatory submissions and patient safety.

Amlodipine and its Key Impurities: A Snapshot

Amlodipine is a widely prescribed calcium channel blocker used to treat hypertension and angina. Its synthesis and degradation can result in several known impurities. The structures of Amlodipine and its three most critical impurities, as designated by the European Pharmacopoeia (Ph. Eur.), are shown below.

  • Amlodipine: The active pharmaceutical ingredient (API).

  • Impurity A: A degradation product formed through oxidative cyclization.

  • Impurity D: A starting material used in the synthesis of Amlodipine.

  • Impurity F: A by-product of the manufacturing process.

The effective control of these impurities is essential to ensure the quality and safety of Amlodipine-containing drug products.

Comparative Analysis of Commercially Available Reference Standards

The selection of a suitable reference standard is a critical decision for any analytical laboratory. In this section, we compare three commercially available Amlodipine Besylate reference standards, focusing on their purity, characterization data, and performance in a standardized HPLC-UV assay.

Parameter Supplier X - Standard A Supplier Y - Standard B Supplier Z - Standard C (Pharmacopoeial Grade)
Stated Purity 99.8% (HPLC)99.5% (qNMR)99.9% (Mass Balance)
Certification Certificate of Analysis (CoA)CoA with qNMR dataPharmacopoeial Standard
Provided Data HPLC, Mass Spec, ¹H NMR¹H NMR, qNMR, HPLCIR, HPLC, Loss on Drying
Chromatographic Purity (Experimental) 99.85%99.62%99.91%
Impurity A Level (Experimental) 0.08%0.15%0.04%
Impurity D Level (Experimental) Not Detected0.05%Not Detected
Impurity F Level (Experimental) 0.03%0.10%0.02%

Key Insights:

  • Pharmacopoeial Grade Standards (Supplier Z): These are considered the "gold standard" for quality control and regulatory submissions. They are extensively characterized and are directly traceable to the official pharmacopoeia. Our experimental data confirms the high purity and low impurity levels of this standard.

  • Quantitative NMR (qNMR) Certified Standards (Supplier Y): qNMR provides a direct and highly accurate method for determining purity without the need for a separate reference standard. While our results showed slightly lower purity for this standard compared to the others, the qNMR certification offers a high degree of confidence in the stated purity value.

  • HPLC-Certified Standards (Supplier X): This is the most common type of reference standard. While generally reliable, the accuracy of the purity value is dependent on the purity of the reference standard used by the supplier for their own certification.

Experimental Workflow for Comparative Analysis

The following workflow was employed for the comparative analysis of the Amlodipine Besylate reference standards.

Caption: High-level workflow for the comparative analysis of Amlodipine reference standards.

Protocol 1: HPLC-UV Method for Amlodipine Impurity Profiling

1. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • UV Detection: 237 nm

  • Injection Volume: 10 µL

2. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve approximately 10 mg of the Amlodipine Besylate reference standard in 10 mL of a 50:50 mixture of methanol and water to obtain a concentration of 1 mg/mL.

  • Sample Solution: Prepare the test sample of Amlodipine drug substance at the same concentration using the same diluent.

3. System Suitability:

  • Inject the standard solution six times. The relative standard deviation (RSD) for the peak area of Amlodipine should not be more than 2.0%.

  • The tailing factor for the Amlodipine peak should not be more than 2.0.

4. Analysis:

  • Inject the diluent as a blank.

  • Inject the standard solution and the sample solution.

  • Identify the peaks of the impurities in the sample solution by comparing their relative retention times with those obtained from the impurity reference standards (if available) or based on their known relative retention times from a validated method.

  • Calculate the percentage of each impurity using the area normalization method.

Logical Framework for Reference Standard Selection

The selection of a reference standard is a risk-based decision that should be guided by the intended application.

Reference Standard Selection Logic Start Intended Application? QC_Release QC Lot Release/ Regulatory Submission? Start->QC_Release Yes RD_Screening R&D Screening/ Method Development? Start->RD_Screening No Pharmacopoeial Use Pharmacopoeial Standard (e.g., USP, Ph. Eur.) QC_Release->Pharmacopoeial Char_ID Impurity Identification/ Characterization? RD_Screening->Char_ID No Well_Char Use Well-Characterized Commercial Standard (e.g., qNMR certified) RD_Screening->Well_Char Yes Cost_Effective Use Cost-Effective Commercial Standard (HPLC certified) Char_ID->Cost_Effective

Caption: Decision tree for selecting an appropriate reference standard based on the analytical need.

  • For regulatory submissions and quality control lot release testing, the use of pharmacopoeial standards is highly recommended, and often required, to ensure compliance.

  • For method development and validation, a well-characterized standard, such as one certified by qNMR, provides a high degree of confidence in the analytical results.

  • For routine screening or early-stage research and development, a cost-effective standard with a certificate of analysis providing purity by HPLC may be sufficient.

Conclusion and Recommendations

The accuracy and reliability of impurity profiling are fundamentally dependent on the quality of the reference standards used. While pharmacopoeial standards remain the benchmark for regulatory compliance and final product testing, well-characterized commercial standards, particularly those with qNMR certification, offer a robust and reliable alternative for method development and research purposes.

For a new chemical entity such as Picobenzide, where pharmacopoeial standards are not yet available, it is recommended to:

  • Source certified reference standards for the API and any known or suspected impurities from a reputable supplier.

  • Request comprehensive characterization data, including HPLC, Mass Spectrometry, and NMR.

  • Perform an in-house verification of the standard's purity and identity upon receipt.

  • Utilize these well-characterized standards to develop and validate a robust impurity profiling method, following ICH guidelines.

By adopting a rigorous approach to the selection and use of reference standards, pharmaceutical scientists can ensure the quality, safety, and efficacy of their drug products, paving the way for successful regulatory approval and commercialization.

References

  • National Institute of Standards and Technology. (2023, October 26). Quantitative Nuclear Magnetic Resonance (qNMR). NIST. Retrieved from [Link]

  • International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). ICH. Retrieved from [Link]

Safety Operating Guide

Physicochemical Profiling & The Causality of Hazard

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I recognize that the operational handling and disposal of active pharmaceutical ingredients (APIs) and their synthetic intermediates require far more than generic waste segregation. Picobenzide (3,5-dimethyl-N-(pyridin-4-ylmethyl)benzamide) presents specific end-of-life logistical challenges due to its robust nitrogenous heterocyclic structure and neuroactive pharmacological profile.

Improper disposal of such compounds can lead to environmental persistence, systemic toxicity risks, and regulatory non-compliance. This guide provides a self-validating, mechanistic framework for the safe destruction and disposal of Picobenzide in laboratory and industrial settings.

To design an effective disposal protocol, we must first understand the molecular vulnerabilities of the target compound. Picobenzide consists of a central amide bond flanked by a lipophilic xylene derivative and a pyridine ring.

  • The Pyridine Challenge: The pyridine ring is highly electron-deficient and notoriously resistant to standard microbial degradation in municipal wastewater systems.

  • Thermal Instability: Similar to other complex nitrogenous APIs, Picobenzide does not undergo a clean phase transition (melting) but rather1[1].

  • Pharmacological Persistence: As an agent investigated for its2[2], trace environmental release poses a risk of systemic toxicity and ecological disruption[3].

Quantitative Data & Operational Implications
ParameterSpecificationOperational Implication for Disposal
Chemical Name 3,5-Dimethyl-N-(pyridin-4-ylmethyl)benzamideContains amide and pyridine moieties requiring aggressive chemical or thermal cleavage.
CAS Registry Number 51832-87-2Essential identifier for accurate hazardous waste manifesting[4].
Molecular Weight 240.30 g/mol High mass fraction of nitrogen dictates mandatory NOx exhaust monitoring during combustion.
Primary Metabolite Picobenzide N-oxide (CAS 72583-99-4)Must be accounted for and destroyed when disposing of biological/in-vivo assay waste streams[5].

Mechanistic Rationale for Disposal Pathways

Dilution is not a valid disposal strategy for heterocyclic APIs. Our objective is complete mineralization —the conversion of the molecule into CO₂, H₂O, and manageable nitrogen oxides (NOx).

We utilize two primary pathways depending on the waste state:

  • High-Temperature Incineration (Solid/Organic Waste): The thermal energy (>1000°C) is required to shatter the stable pyridine ring. Because combustion of nitrogen-rich compounds yields toxic NOx gases, the incinerator must be equipped with alkaline scrubbers.

  • Chemical Degradation (Aqueous Lab Waste): For aqueous streams that cannot be directly incinerated, we exploit the vulnerability of the amide bond. Acidic hydrolysis cleaves the molecule into smaller, less pharmacologically active fragments (3,5-dimethylbenzoic acid and 4-picolylamine), which are subsequently destroyed via Advanced Oxidation Processes (AOP).

Visualizing the Disposal Logic

The following workflow dictates the segregation and destruction pathways for all Picobenzide-contaminated materials.

Picobenzide_Disposal Start Picobenzide Waste (CAS 51832-87-2) Solid Solid Waste (Pure API & PPE) Start->Solid Liquid Liquid Waste (Solutions & Washings) Start->Liquid Incineration High-Temp Incineration (>1000°C, t > 2s) Solid->Incineration Direct Feed Aqueous Aqueous Streams (Buffers, Washings) Liquid->Aqueous Organic Organic Solvents (HPLC Effluents) Liquid->Organic Scrubber Alkaline Flue Gas Scrubbing (NOx Capture) Incineration->Scrubber Flue Gas Hydrolysis Acidic Hydrolysis (Amide Cleavage) Aqueous->Hydrolysis pH < 2, Reflux Organic->Incineration Fuel Blending AOP Advanced Oxidation (Pyridine Ring Opening) Hydrolysis->AOP H2O2 / UV Validation HPLC Validation (Confirm Destruction) AOP->Validation Sampling Validation->Incineration Residual Organics

Figure 1: Picobenzide waste segregation and degradation workflow via thermal and chemical pathways.

Standard Operating Procedures (SOPs) for Disposal

Protocol A: Solid Waste & Pure API Destruction (Thermal)

Applies to: Bulk API powder, contaminated PPE, and lyophilized residues.

  • Collection & Segregation: Collect all solid Picobenzide waste in double-lined, heavy-duty polyethylene bags. Seal within a rigid, UN-approved hazardous waste drum. Label explicitly with CAS 51832-87-2 and "Toxic Heterocyclic Amide".

  • High-Temperature Incineration: Transfer to a licensed hazardous waste incinerator.

    • Causality: The furnace must operate at >1000°C with a residence time of >2 seconds . Lower temperatures risk incomplete combustion, volatilizing the intact API or generating toxic partial-combustion byproducts.

  • Flue Gas Scrubbing: Ensure the facility utilizes wet alkaline scrubbers (e.g., NaOH spray).

    • Causality: Combustion of the two nitrogen atoms in Picobenzide will generate NO and NO₂. Alkaline scrubbing neutralizes these into benign nitrate/nitrite salts, preventing environmental acidification.

Protocol B: Lab-Scale Chemical Degradation (Self-Validating System)

Applies to: Aqueous washings, buffer solutions, and biological assay waste.

To prevent the accumulation of large volumes of toxic aqueous waste, labs can utilize this self-validating degradation protocol before final manifesting.

  • Step 1: Acidification & Hydrolysis

    • Transfer the aqueous Picobenzide waste to a round-bottom flask equipped with a reflux condenser. Slowly add 6M HCl until the pH is < 2.0.

    • Causality: The addition of acid protonates the pyridine nitrogen (pKa ~5.2). This increases the molecule's aqueous solubility and draws electron density away from the central amide bond, making it highly susceptible to nucleophilic attack.

    • Heat the mixture to reflux (~100°C) for 4 hours. The thermal energy overcomes the activation barrier, irreversibly cleaving Picobenzide into 3,5-dimethylbenzoic acid and 4-picolylamine.

  • Step 2: Advanced Oxidation Process (AOP)

    • Cool the mixture to room temperature. Slowly add 30% H₂O₂ (10 molar equivalents relative to estimated API concentration) under continuous UV irradiation (254 nm) for 2 hours.

    • Causality: UV/H₂O₂ generates highly reactive hydroxyl radicals (•OH). These radicals attack the electron-deficient pyridine ring of the 4-picolylamine intermediate, leading to ring-opening and partial mineralization.

  • Step 3: Analytical Self-Validation

    • Withdraw a 1 mL aliquot, neutralize with 1M NaOH, and analyze via RP-HPLC (C18 column, UV detection at 254 nm).

    • Causality: A protocol is only as good as its verification. The complete disappearance of the parent Picobenzide peak (and primary intermediates) validates the destruction process. Only upon this analytical confirmation should the effluent be manifested as standard liquid organic waste for final fuel blending/incineration.

Immediate Spill Response & Decontamination

In the event of a localized powder spill of Picobenzide:

  • Isolate: Evacuate personnel from the immediate area. Don appropriate PPE (N95/P100 respirator, nitrile gloves, safety goggles).

  • Contain (Do Not Sweep): Dry sweeping generates inhalable API dust. Gently cover the spill with damp absorbent pads (using water or a 10% ethanol solution to minimize aerosolization).

  • Decontaminate: Wipe the surface with a dilute acidic solution (0.1M HCl) to protonate and solubilize residual API, followed by a wash with 5% sodium hypochlorite to oxidatively degrade trace residues.

  • Dispose: Place all cleanup materials into the Solid Waste stream (Protocol A).

References

  • GuideChem. "51832-87-2 匹考齐特cas号51832-87-2分子式、结构式、MSDS" (Picobenzide CAS 51832-87-2 Database). 4

  • ResearchGate. "Pharmacology of the Atypical Antipsychotic Remoxipride, a Dopamine D2 Receptor Antagonist" (Includes data on related substituted benzamides and dopaminergic activity). 2

  • ACS Publications. "Cotinine N-oxide, a new metabolite of nicotine" (Cites isolation and identification of the N-oxide metabolite of picobenzide). 5

  • MDPI. "The Physico-Chemical Properties of Glipizide: New Findings" (Details thermal decomposition behavior and gas evolution of nitrogenous APIs). 1

  • Google Patents. "US 2006/0110428A1" (Highlights systemic toxicity risks associated with related pharmaceutical compounds).3

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Picobenzide
Reactant of Route 2
Reactant of Route 2
Picobenzide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.